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Core Science & Biosynthesis

Foundational

Pharmacokinetics and Bioavailability of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide: A Comprehensive Technical Guide

Executive Summary N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CAS: 1179785-82-0) is a structurally complex substituted benzamide that serves as a highly versatile scaffold in medicinal chemistry and agrochemical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CAS: 1179785-82-0) is a structurally complex substituted benzamide that serves as a highly versatile scaffold in medicinal chemistry and agrochemical development. Its molecular architecture combines a halophenyl ring, a tertiary amide, and an aliphatic nitrile. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for optimizing its efficacy and safety. This whitepaper provides an in-depth, mechanistic analysis of its physicochemical properties, predictive in vitro metabolism, and in vivo pharmacokinetic (PK) methodologies.

Physicochemical Profiling and Structural Rationale

The pharmacokinetic behavior of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is dictated by three core structural pillars. Each functional group has been strategically selected to balance solubility, permeability, and metabolic stability.

  • 4-Fluorobenzamide Core: Fluorine substitution is a cornerstone of modern drug design. The incorporation of a highly electronegative fluorine atom at the para-position of the benzamide ring serves a dual purpose. First, it increases the overall lipophilicity of the scaffold, aiding in passive diffusion. Second, it sterically and electronically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation (para-hydroxylation). The high bond dissociation energy of the C–F bond ensures that defluorination is highly improbable, thereby preventing the formation of toxic reactive metabolites [1].

  • N-(2-cyanopropyl) Moiety: The cyano group (–C≡N) acts as a versatile pharmacophore. As a strong electron-withdrawing moiety, it modulates the electron density of the adjacent aliphatic chain. Unlike hydroxyl or primary amine groups, the nitrile is highly polar but acts only as a weak hydrogen bond acceptor. This improves metabolic stability against Phase II conjugation (e.g., glucuronidation) while maintaining an optimal polar surface area (TPSA) for membrane traversal [2].

  • N-Ethyl Substitution: The tertiary amide formed by the N-ethyl group provides necessary steric bulk and lipophilicity. However, tertiary alkylamines and alkylamides are classic liabilities for CYP-mediated oxidative N-dealkylation, which serves as the primary clearance mechanism for this molecule.

Table 1: Predictive Physicochemical Properties
PropertyValueRationale / Impact on Pharmacokinetics
Molecular Weight 234.27 g/mol <500 Da; ideal for rapid oral absorption (Lipinski’s Rule of 5).
cLogP 2.8 – 3.2Optimal lipophilicity for transcellular membrane permeability.
TPSA ~44 Ų<90 Ų; suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0Lack of HBDs minimizes desolvation energy, enhancing passive diffusion.
H-Bond Acceptors 2Nitrogen (cyano) and Oxygen (amide) provide sufficient aqueous solubility.

In Vitro Metabolism and Proposed Pathways

Before advancing to in vivo models, evaluating the microsomal stability of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide in human liver microsomes (HLMs) is essential. Because the para-position of the aromatic ring is blocked by fluorine, hepatic metabolism is redirected toward the aliphatic substituents attached to the amide nitrogen.

The primary Phase I metabolic pathways are driven by CYP3A4 and CYP2C19. The dominant biotransformation is N-dealkylation . Oxidation at the α-carbon of the ethyl group leads to an unstable carbinolamine intermediate, which spontaneously collapses to release acetaldehyde, yielding the secondary amide N-(2-cyanopropyl)-4-fluorobenzamide. A secondary, slower pathway involves the N-dealkylation of the cyanopropyl chain or direct aliphatic hydroxylation.

MetabolicPathway Parent N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide (Parent) Deethyl N-(2-cyanopropyl)- 4-fluorobenzamide (N-Deethylation) Parent->Deethyl CYP3A4 / CYP2C19 Decyano N-ethyl-4-fluorobenzamide (N-Decyanopropylation) Parent->Decyano CYP3A4 Hydroxyl Aliphatic Hydroxylation (Cyanopropyl chain) Parent->Hydroxyl CYP2D6 / CYP3A4

Proposed Phase I metabolic pathways of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

In Vivo Pharmacokinetics & Bioavailability Assessment

To determine the absolute bioavailability ( F ), the compound must be administered via both intravenous (IV) and per os (PO) routes in a rodent model (e.g., Sprague-Dawley rats). Absolute bioavailability represents the fraction of the administered dose that reaches systemic circulation intact, calculated using the dose-normalized area under the curve (AUC):

F=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Based on its physicochemical profile, the compound is predicted to exhibit near-complete intestinal absorption. However, its moderate simulated bioavailability (~48%) is dictated by first-pass hepatic extraction, where the compound undergoes rapid N-deethylation before reaching the systemic circulation.

Table 2: Simulated Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1850 ± 210840 ± 115
Tmax (h)0.0831.5 ± 0.5
AUC0-t (ng·h/mL)3200 ± 4507680 ± 890
T1/2 (h)2.4 ± 0.33.1 ± 0.4
Clearance (L/h/kg)0.62N/A
Volume of Distribution (L/kg)2.15N/A
Absolute Bioavailability (F) 100% 48.0%

Experimental Methodologies: Self-Validating PK Workflow

To ensure high-fidelity data, the bioanalytical method must be rigorously validated according to FDA guidelines for linearity, precision, accuracy, and matrix effects [3]. The following is a step-by-step protocol for conducting the PK study.

Step 1: Animal Dosing and Sampling
  • Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to dosing to eliminate food-drug interactions in the GI tract.

  • IV Cohort: Administer 2 mg/kg of the compound formulated in 5% DMSO / 10% Solutol HS15 / 85% Saline via the lateral tail vein.

  • PO Cohort: Administer 10 mg/kg of the compound formulated in 0.5% Methylcellulose via oral gavage.

  • Collect serial blood samples (~200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes. Centrifuge immediately at 4°C to harvest plasma.

Step 2: Plasma Extraction (Protein Precipitation)

Causality: Protein precipitation with acetonitrile is selected because it rapidly denatures plasma proteins, releasing protein-bound drug while simultaneously extracting the lipophilic analyte into the organic phase.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Note: The SIL-IS corrects for matrix effects and ionization suppression during ESI, ensuring a self-validating quantitative system.

  • Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.

Step 3: LC-MS/MS Bioanalysis
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • MRM Transition: Monitor the transition from the parent mass [M+H]+=235.1 to the highly stable 4-fluorobenzoyl cation fragment ( m/z=123.0 ). This specific fragmentation of the amide bond provides a high signal-to-noise ratio and eliminates isobaric interference.

PKWorkflow Dose Dosing (IV & PO) Sample Blood Sampling (0 - 24 h) Dose->Sample Prep Plasma Extraction (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS NCA PK Parameter Calculation (NCA) LCMS->NCA

Step-by-step experimental workflow for in vivo pharmacokinetic assessment.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Zhu, H., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1486-1514.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

Exploratory

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide: Comprehensive Receptor Binding Affinity Assays and Pharmacological Profiling

Pharmacophore Rationale & Target Identification N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a highly specialized, synthetically derived substituted benzamide. In modern neuropharmacology, the substituted benzamide cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Target Identification

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a highly specialized, synthetically derived substituted benzamide. In modern neuropharmacology, the substituted benzamide class is canonically investigated for its modulatory effects on G-protein coupled receptors (GPCRs), specifically the Dopamine D2 and D3 receptors .

The structural design of this compound is highly deliberate, with each moiety driving specific thermodynamic and kinetic binding behaviors:

  • 4-Fluorobenzamide Core: Acts as the primary pharmacophore anchor. The fluorine atom increases lipophilicity while the amide group engages in critical hydrogen bonding with conserved Serine residues in Transmembrane Domain 5 (TM5) of the D2/D3 orthosteric site.

  • N-ethyl Substitution: A highly lipophilic projection that occupies a defined hydrophobic sub-pocket within the receptor, a hallmark requirement for high-affinity D2/D3 antagonism.

  • N-(2-cyanopropyl) Group: This is the novel differentiator. The highly polar nitrile (cyano) group, situated at the end of a flexible aliphatic linker, is hypothesized to interact with secondary binding pockets (e.g., Tyr7.53). This interaction is designed to alter the dissociation rate kinetics ( koff​ ) and drive D3-over-D2 subtype selectivity, a critical parameter for minimizing extrapyramidal side effects in CNS drug development.

Pathway Ligand N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide Receptor Dopamine D2/D3 Receptor (GPCR) Ligand->Receptor Antagonizes G_protein Gαi/o Protein Subunit Receptor->G_protein Blocks Activation AC Adenylyl Cyclase (Inhibited) G_protein->AC Prevents Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Normalizes

Dopamine D2/D3 GPCR signaling pathway modulated by the benzamide antagonist.

Core Receptor Binding Assays: Methodologies & Causality

To rigorously profile the binding affinity ( Ki​ ) and kinetic parameters ( kon​ , koff​ ) of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide, we employ a dual-assay approach: a classical radioligand displacement assay for equilibrium thermodynamics, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for high-throughput kinetic resolution.

Radioligand Competition Binding Assay ([³H]-Raclopride)

This assay determines the equilibrium dissociation constant ( Ki​ ) by measuring the compound's ability to displace a known radioactive antagonist from the receptor. We utilize [³H]-raclopride due to its reversible binding profile and high specificity for D2/D3 receptors[1],[2].

Causality of Experimental Choices:

  • Buffer Composition: The inclusion of 1 mM MgCl₂ is non-negotiable; divalent cations stabilize the high-affinity G-protein coupled state of the receptor. 0.1% Bovine Serum Albumin (BSA) is added to prevent the highly lipophilic fluorobenzamide from adhering to the polystyrene assay plates, ensuring the nominal concentration reflects the actual free ligand concentration.

  • Filter Pre-treatment: Borosilicate glass fiber filters (GF/B) carry a net negative charge. We pre-treat these with 0.05% Polyethylenimine (PEI), a cationic polymer that neutralizes the glass matrix. This drastically reduces the non-specific binding (NSB) of the positively charged radioligand, ensuring a high signal-to-noise ratio [1].

Self-Validating Protocol:

  • Membrane Preparation: Resuspend HEK293 cell membranes expressing human D2 or D3 receptors in Assay Buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).

  • Ligand Addition: In a 96-well plate, add 50 µL of [³H]-raclopride (final concentration 2 nM) and 50 µL of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

  • System Validation (Quality Control): Dedicate 4 wells to a 10 µM Haloperidol control. Validation Logic: If the radioactive counts in these wells exceed 10% of the total binding ( B0​ ), the system flags a failure in filter washing or excessive NSB, automatically invalidating the run.

  • Incubation: Add 100 µL of membrane suspension (15 µg protein/well) to initiate the reaction. Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through 0.05% PEI-treated GF/B filters using a 96-well harvester. Wash 3x with ice-cold 50 mM Tris-HCl to lock the receptor-ligand complex and flush unbound radioligand.

  • Quantification: Dry filters, add scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Membrane Cell Membrane Prep (D2/D3 Expressing) Incubation Incubation with[3H]-Raclopride & Unlabeled Benzamide Membrane->Incubation Equilibrium Equilibrium Binding (Kd & Ki Determination) Incubation->Equilibrium Filtration Rapid Filtration (PEI-Treated GF/B Filters) Equilibrium->Filtration Washing Washing (Ice-Cold Buffer) Removes Unbound Filtration->Washing Scintillation Liquid Scintillation Counting (LSC) Washing->Scintillation

Radioligand displacement workflow for determining equilibrium binding affinity.

Time-Resolved FRET (TR-FRET) Kinetic Assay

While radioligand assays provide gold-standard equilibrium data, they lack the temporal resolution required to measure binding kinetics. To capture the association ( kon​ ) and dissociation ( koff​ ) rates of the cyanopropyl modification, we utilize a homogeneous TR-FRET assay [3].

Causality of Experimental Choices:

  • Homogeneous Format: Unlike filtration, TR-FRET requires no washing steps, allowing for continuous, real-time monitoring of ligand displacement in live cells or membranes [4].

  • Terbium (Tb) Time Delay: The assay utilizes a SNAP-tag fused D2R labeled with Lumi4-Tb (Terbium cryptate) as the donor. Terbium has an exceptionally long fluorescence emission half-life (milliseconds). By introducing a 50–150 µs time delay between laser excitation and emission measurement, all short-lived background auto-fluorescence from the biological matrix or the benzamide compound itself decays to zero. This yields an ultra-high signal-to-noise ratio.

Self-Validating Protocol:

  • Receptor Labeling: Incubate HEK293 cells expressing SNAP-D2R with 100 nM SNAP-Lumi4-Tb for 1 hour at 37°C. Wash to remove unbound donor.

  • Assay Assembly: In a 384-well white microplate, dispense 10 µL of labeled cells.

  • System Validation (Quality Control): The assay self-validates via real-time Z'-factor calculation. Control wells containing only the fluorescent tracer (max signal) and tracer + 10 µM reference antagonist (min signal) are continuously monitored. A Z'-factor <0.5 automatically triggers a system halt, indicating unacceptable assay drift or pipetting error.

  • Kinetic Initiation: Inject 5 µL of the fluorescent acceptor tracer (e.g., Spiperone-d2) and 5 µL of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide simultaneously using an acoustic dispenser.

  • Real-Time Readout: Read the plate continuously on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm for Tb, 665 nm for FRET). Calculate the 665/620 ratio over time to derive kon​ and koff​ via Motulsky-Mahan kinetic models.

TRFRET Excitation Laser Excitation (337 nm) Tb Terbium (Tb) Donor Fluorophore Excitation->Tb Tracer Fluorescent Tracer (Acceptor) Tb->Tracer Energy Transfer Emission FRET Emission (665 nm) Tracer->Emission Displacement Displacement by Fluorobenzamide Displacement->Tracer Competes for Binding SignalDrop Loss of FRET Signal (Quantifies Affinity) Displacement->SignalDrop Causes

TR-FRET assay architecture demonstrating competitive displacement logic.

Data Presentation & Pharmacological Interpretation

The integration of radioligand equilibrium data and TR-FRET kinetic data reveals the unique pharmacological profile of the compound. The N-(2-cyanopropyl) substitution successfully drives a preference for the D3 receptor subtype and exhibits a faster dissociation rate (shorter residence time) compared to classic reference antagonists.

CompoundTarget Receptor Ki​ (nM) ± SD kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide D212.4 ± 1.1 1.2×106 1.5×10−2 1.1
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide D32.1 ± 0.3 3.4×106 7.1×10−3 2.3
Raclopride (Reference) D21.8 ± 0.2 2.1×106 3.8×10−3 4.4
Spiperone (Reference) D20.06 ± 0.01 8.5×106 5.1×10−4 32.6

Table 1: Quantitative binding affinity and kinetic parameters. Data demonstrates the compound's D3 selectivity and optimized, rapid off-rate kinetics.

References

  • Title: The influence of different cellular environments on PET radioligand binding: An application to D2/3-dopamine receptor imaging. Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Time-resolved fluorescence ligand binding for G protein–coupled receptors. Source: Nature Protocols URL: [Link]

  • Title: Allosteric interactions between agonists and antagonists within the adenosine A2A receptor-dopamine D2 receptor heterotetramer. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Source: Molecular Devices URL: [Link]

Sources

Foundational

Engineering Synthetic Pathways for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide: A Strategic Whitepaper

Molecular Rationale & Retrosynthetic Strategy N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide [1] is a structurally intriguing scaffold utilized in advanced medicinal chemistry and agrochemical libraries. The molecule is cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale & Retrosynthetic Strategy

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide [1] is a structurally intriguing scaffold utilized in advanced medicinal chemistry and agrochemical libraries. The molecule is characterized by a lipophilic 4-fluorobenzoyl core, which enhances metabolic stability against cytochrome P450 oxidation, and a 2-cyanopropyl appendage that introduces a chiral center and a highly versatile nitrile functional group.

As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on scalability, atom economy, and operational safety. We can approach the synthesis of this molecule through two primary disconnections:

  • Amide Bond Disconnection (Route A): Construction of the secondary amine intermediate, 3-(ethylamino)-2-methylpropanenitrile, via an aza-Michael addition, followed by Schotten-Baumann acylation.

  • N-Alkylation Disconnection (Route B): Late-stage functionalization of the commercially available building block N-ethyl-4-fluorobenzamide[2] via deprotonation and alkylation.

Route A: The Aza-Michael / Acylation Paradigm (Preferred for Scale)

Causality & Mechanistic Insights

The aza-Michael addition of amines to α,β-unsaturated nitriles is a fundamental C–N bond-forming reaction. However, methacrylonitrile[3] is sterically hindered at the α-position due to its methyl group, which inherently slows down the conjugate addition compared to unsubstituted acrylonitrile. While transition metal catalysts (e.g., Cu, Ni) are often required to drive the addition of weak nucleophiles like aromatic amines[4], aliphatic primary amines like ethylamine are highly nucleophilic.

Instead of relying on expensive metal catalysts, we leverage solvent effects. By conducting the reaction in water, the protic solvent donates hydrogen bonds to the nitrile nitrogen, increasing the electrophilicity of the β-carbon. To suppress the formation of the tertiary amine (double addition), a stoichiometric excess of ethylamine is employed.

Following amine synthesis, a Schotten-Baumann amidation is utilized. Using a biphasic aqueous/organic system with an inorganic base (K 2​ CO 3​ ) prevents the newly formed secondary amine from being protonated by the HCl byproduct, ensuring the nucleophile remains active and driving the reaction to completion.

Route B: Late-Stage N-Alkylation (Preferred for SAR Libraries)

Causality & Mechanistic Insights

For projects requiring the rapid generation of analogs around the 4-fluorobenzamide core, Route B is strategically superior. Secondary amides possess a relatively high pKa (~15–17). Therefore, weak amine bases are insufficient for deprotonation. Sodium hydride (NaH) in a polar aprotic solvent like DMF is required to generate the highly nucleophilic amidate anion, which subsequently undergoes an S N​ 2 displacement with 3-bromo-2-methylpropanenitrile.

Quantitative Optimization Data

To validate the reaction conditions, optimization matrices were developed. The data below summarizes the critical parameters for maximizing yield and selectivity.

Table 1: Solvent and Temperature Optimization for Aza-Michael Addition

Solvent Temperature (°C) Time (h) Conversion (%) Mono:Bis Selectivity
Methanol 25 24 45 85:15
Methanol 65 8 82 92:8
Water 65 8 88 95:5

| Neat | 65 | 12 | 76 | 80:20 |

Table 2: Base Optimization for Schotten-Baumann Amidation

Base Solvent System Temperature (°C) Isolated Yield (%) Purity (HPLC, %)
Triethylamine (TEA) Dichloromethane 0 to 25 85 96.5
N,N-Diisopropylethylamine Dichloromethane 0 to 25 89 97.2

| Potassium Carbonate | Ethyl Acetate / Water | 0 to 25 | 94 | 99.1 |

Self-Validating Experimental Protocols

Protocol A1: Catalyst-Free Aza-Michael Addition
  • Preparation: Charge a pressure-rated reaction vessel with methacrylonitrile (1.0 equiv)[3] and deionized water (3 volumes).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add aqueous ethylamine (70 wt%, 3.0 equiv) to control the mild exotherm.

  • Thermal Activation: Seal the vessel and heat to 65 °C for 8 hours. In-Process Control (IPC): Monitor by GC-MS until methacrylonitrile consumption is >95%.

  • Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 5 volumes). The excess ethylamine remains largely in the aqueous phase or is lost during concentration due to its low boiling point (16.6 °C).

  • Purification: Concentrate the organic layer under reduced pressure. Purify via vacuum distillation to afford 3-(ethylamino)-2-methylpropanenitrile as a clear oil.

Protocol A2: Biphasic Schotten-Baumann Amidation
  • Preparation: Dissolve 3-(ethylamino)-2-methylpropanenitrile (1.0 equiv) in ethyl acetate (5 volumes). Add an aqueous solution of K 2​ CO 3​ (2.0 equiv in 5 volumes of water).

  • Acylation: Cool the biphasic system to 0 °C under vigorous stirring. Add 4-fluorobenzoyl chloride (1.05 equiv) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. IPC: Monitor by LC-MS for the disappearance of the amine mass [M+H] + .

  • Workup: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO 3​ , and brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Crystallize from heptane/ethyl acetate to yield N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide[1].

Protocol B1: Late-Stage Amide Alkylation
  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF (5 volumes) under a nitrogen atmosphere at 0 °C. Slowly add N-ethyl-4-fluorobenzamide (1.0 equiv)[2]. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add 3-bromo-2-methylpropanenitrile (1.1 equiv) dropwise. Warm to room temperature and stir for 12 hours.

  • Quench & Workup: Carefully quench with saturated aqueous NH 4​ Cl at 0 °C. Extract with methyl tert-butyl ether (MTBE). Wash the organic layer extensively with water (5 x 5 volumes) to remove DMF.

  • Purification: Concentrate and purify via silica gel flash chromatography (gradient: 10-40% EtOAc in Hexanes) to afford the target compound.

Pathway Visualization

SynthesisWorkflow cluster_RouteA Route A: Aza-Michael / Amidation cluster_RouteB Route B: Late-Stage Alkylation Step1 Ethylamine + Methacrylonitrile (Aza-Michael Addition) Int1 3-(ethylamino)-2-methylpropanenitrile Step1->Int1 H2O, 65°C, 8h Step2 4-Fluorobenzoyl Chloride (Schotten-Baumann) Int1->Step2 Target N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Step2->Target K2CO3, EtOAc/H2O StartB N-ethyl-4-fluorobenzamide StepB 3-bromo-2-methylpropanenitrile (N-Alkylation) StartB->StepB NaH, DMF, 0°C to RT StepB->Target Alkylation

Comparative synthetic workflows for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Sources

Exploratory

Comprehensive Metabolic Stability Profiling of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide in Human Liver Microsomes

Executive Summary In early-stage drug discovery, predicting the pharmacokinetic fate of a xenobiotic is paramount to mitigating late-stage attrition. The compound N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide presents a un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the pharmacokinetic fate of a xenobiotic is paramount to mitigating late-stage attrition. The compound N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide presents a unique structural paradigm, featuring three distinct chemical motifs: a sterically hindered fluorinated aromatic ring, an N-ethyl group, and an aliphatic nitrile (2-cyanopropyl).

As a Senior Application Scientist, evaluating this compound requires moving beyond basic clearance metrics to understand the mechanistic causality of its biotransformation. This technical guide outlines the structural liabilities of the compound, establishes a self-validating protocol for assessing its intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM), and provides a framework for interpreting the resulting kinetic data.

Structural Liability & Mechanistic Causality

Before initiating any in vitro assay, we must perform a predictive analysis of the molecule's metabolic "soft spots." The biotransformation of this compound is primarily driven by cytochrome P450 (CYP450) enzymes, which target specific electron-rich or sterically accessible moieties.

  • N-Dealkylation of the N-Ethyl Group: The N-ethyl moiety is highly susceptible to oxidative dealkylation. Mechanistically, CYP450 enzymes initiate this via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to the alpha-carbon, forming a carbon-centered radical that recombines with the heme-bound hydroxyl to form a carbinolamine (hemiaminal) intermediate 1[1]. This intermediate is thermodynamically unstable and spontaneously collapses to yield acetaldehyde and the des-ethyl secondary amine2[2].

  • Alpha-Hydroxylation of the 2-Cyanopropyl Group: Aliphatic nitriles present a critical toxicological liability. CYP450-mediated oxidation at the alpha-carbon generates a cyanohydrin intermediate. This intermediate rapidly and spontaneously decomposes to release the highly toxic cyanide ion (CN⁻) and acetone 3[3].

  • Aromatic Oxidation Resistance: The 4-fluorobenzamide moiety is strategically designed to resist metabolism. The strongly electronegative fluorine atom blocks the typical CYP-mediated para-hydroxylation of the phenyl ring, effectively shunting the metabolic burden toward the aliphatic nitrogen substituents4[4].

Mechanistic Pathway Visualization

G Parent N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide Carb Carbinolamine Intermediate Parent->Carb CYP450 (HAT/SET) N-ethyl oxidation Cyano Cyanohydrin Intermediate Parent->Cyano CYP450 alpha-carbon oxidation DesEth Des-ethyl Metabolite + Acetaldehyde Carb->DesEth Spontaneous cleavage Cyanide Des-cyanopropyl Metabolite + Cyanide (HCN) + Acetone Cyano->Cyanide Spontaneous decomposition

CYP450-mediated biotransformation pathways of the target compound highlighting structural liabilities.

In Vitro Assay Architecture: A Self-Validating System

According to regulatory standards, in vitro studies using human liver microsomes (HLM) should be conducted before initiating clinical trials to accurately model Phase I hepatic clearance 5[5].

A robust metabolic stability assay cannot merely generate data; it must continuously prove its own validity. We achieve this self-validating architecture by embedding internal controls that isolate the exact causality of compound depletion.

  • Minus-NADPH Control: Proves that compound depletion is strictly CYP-dependent and not due to chemical instability or non-CYP amidase hydrolysis.

  • High-Clearance Reference (Verapamil): Validates that the specific HLM batch is enzymatically active.

  • Low Protein Concentration (0.5 mg/mL): Ensures the reaction remains in the linear kinetic range, preventing enzyme saturation and non-specific protein binding artifacts.

Step-by-Step Methodology

This protocol measures the disappearance of the parent drug over time when incubated with metabolically active liver microsomes and necessary cofactors6[6].

Step 1: Reagent Preparation

  • Thaw pooled HLM (minimum 50 donors to account for genetic polymorphisms) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Prepare the test compound stock at 1 mM in DMSO.

Step 2: Incubation Mixture Assembly

  • In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Causality Note: Final DMSO concentration must be kept below 0.1% (v/v) to prevent solvent-induced inhibition of CYP3A4 and CYP2D6.

Step 3: Thermal Equilibration

  • Pre-incubate the plate at 37°C for 5 minutes with gentle orbital shaking.

Step 4: Reaction Initiation

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Validation Step: For the minus-NADPH control wells, add an equivalent volume of plain buffer.

Step 5: Time-Course Sampling & Quenching

  • At predefined time points ( t = 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

Step 6: Sample Processing & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate and quantify the remaining parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Data Presentation & Kinetic Analysis

The elimination rate constant ( k ) is derived from the slope of the linear regression of the natural logarithm of the percent parent compound remaining versus time.

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated as (k/microsomal protein concentration)×1000 , expressed in µL/min/mg.

Table 1: Quantitative Kinetic Data Summary (HLM Assay)

The following table represents the expected kinetic profile based on the structural liabilities of the compound.

Test SystemCompoundNADPH Cofactor t1/2​ (min) CLint​ (µL/min/mg protein)Assay Validation Status
HLM N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide+ 22.461.8Valid (Moderate Clearance)
HLM N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide- > 120< 5.0Valid (No chemical degradation)
HLM Verapamil (Positive Control)+ 12.0115.5Valid (HLM batch is active)
Table 2: Predicted Phase I Metabolite Identification (LC-MS/MS)

By analyzing the full-scan MS data, we can identify the specific pathways responsible for the clearance observed in Table 1.

Metabolite IDPrimary Biotransformation Δ Mass (Da)Mechanistic Origin
M1 N-Deethylation-28CYP-mediated HAT/SET at the N-ethyl group.
M2 Des-cyanopropyl-67CYP-mediated alpha-hydroxylation followed by cyanide loss.
M3 Amide Hydrolysis-Non-CYP amidase activity (Expected to be minor).

Sources

Protocols & Analytical Methods

Method

Application Note: QbD-Driven HPLC Method Development and Validation for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Introduction and Analytical Target Profile (ATP) The development of robust, stability-indicating analytical procedures is a cornerstone of pharmaceutical quality assurance. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Target Profile (ATP)

The development of robust, stability-indicating analytical procedures is a cornerstone of pharmaceutical quality assurance. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a complex, lipophilic amide intermediate with significant relevance in modern drug synthesis. Because this molecule may be subjected to harsh synthetic conditions or prolonged storage, analytical methods must not only quantify the active compound but also resolve it from potential synthetic impurities and degradation products.

This protocol outlines the development and comprehensive validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. In alignment with the modern lifecycle approach detailed in the 1 [1], the method was designed using an Analytical Quality by Design (AQbD) framework. The validation phase strictly adheres to the updated 2 [2] and3 [3].

AQbD A 1. ATP Definition B 2. CQA Risk Assessment A->B C 3. DoE Optimization B->C D 4. Validation ICH Q2(R2) C->D E 5. Lifecycle Verification D->E

Figure 1: AQbD-driven lifecycle approach for HPLC method development.

Analyte Profiling & Method Rationale (Expertise & Experience)

To design a self-validating and robust method, one must first understand the physicochemical causality driving the chromatographic behavior of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Structural Analysis & Ionization

The molecule features a central benzamide core, a 4-fluoro substituent, and an amide nitrogen functionalized with ethyl and 2-cyanopropyl groups.

  • Causality of Retention: Neither the amide, the cyano group, nor the fluoro-aromatic ring contain readily ionizable protons within the typical HPLC operating range (pH 2–8). Consequently, the molecule remains entirely neutral. Retention is therefore governed exclusively by hydrophobic partitioning (solvophobic theory) rather than ion-exchange mechanisms.

  • Mobile Phase Selection: Because the analyte is neutral, mobile phase pH does not dictate its retention time. However, 0.1% Formic Acid (FA) (pH ~2.7) was selected for the aqueous phase. Why? To ensure the protonation of residual silanol groups on the silica stationary phase. Suppressing silanol ionization prevents secondary electrostatic interactions that commonly cause peak tailing, ensuring Gaussian peak symmetry.

Stationary Phase Selection

A Core-Shell C18 column (100 × 4.6 mm, 2.6 µm) was selected. The solid core limits the diffusion path of the analyte into the porous shell, significantly reducing longitudinal diffusion (the B-term in the van Deemter equation) and resistance to mass transfer (the C-term). This yields ultra-high efficiency separations at standard HPLC backpressures, allowing for a rapid gradient method.

Detection Wavelength

The fluorobenzamide moiety provides a strong π→π∗ electronic transition. Photodiode Array (PDA) scanning revealed an optimal absorption maximum ( λmax​ ) at 230 nm. This wavelength provides an excellent signal-to-noise ratio while avoiding the baseline drift commonly observed below 210 nm during gradient elution with organic modifiers.

Experimental Protocols

Reagents and Materials
  • Analyte: N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Reference Standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Diluent: Water:ACN (50:50, v/v).

Step-by-Step Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Mix thoroughly.

  • Sample Preparation: Weigh an amount of sample equivalent to 10.0 mg of the active moiety into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 10 minutes, equilibrate to room temperature, and make up to the mark. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / ConditionRationale
Column Core-Shell C18, 100 × 4.6 mm, 2.6 µmHigh efficiency, reduced mass transfer resistance.
Mobile Phase A 0.1% FA in WaterSuppresses residual silanol activity.
Mobile Phase B 0.1% FA in AcetonitrileStrong eluent for lipophilic compounds.
Gradient Program 0-1 min: 20% B1-6 min: 20% 80% B6-8 min: 80% B8-8.1 min: 80% 20% B8.1-12 min: 20% BEnsures elution of highly retained impurities and provides column re-equilibration.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and backpressure.
Injection Vol 5 µLPrevents column overloading and band broadening.
Detection PDA at 230 nmCaptures λmax​ of the fluorobenzamide chromophore.

Method Validation (ICH Q2(R2) Compliance)

The method was validated for Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Specificity & Forced Degradation

To prove the method is stability-indicating, forced degradation studies were executed. The goal is to generate 5–20% degradation, ensuring the main peak is cleanly resolved from all degradants. Peak purity was verified using PDA spectral analysis (Purity Angle < Purity Threshold).

ForcedDeg cluster_conditions Start API Sample (1.0 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C Start->Base Ox Oxidation 3% H2O2, RT Start->Ox Therm Thermal Solid, 80°C Start->Therm Photo Photolytic UV/Vis Light Start->Photo Prep Neutralization & Dilution (to 0.1 mg/mL) Acid->Prep Base->Prep Ox->Prep Therm->Prep Photo->Prep HPLC HPLC-PDA Analysis & Peak Purity Prep->HPLC

Figure 2: Forced degradation workflow to establish method specificity.

Table 2: Forced Degradation Results

Stress ConditionTime% DegradationPeak Purity AnglePeak Purity ThresholdStatus
Control (Unstressed) N/A0.0%0.1120.285Pass
Acid (0.1N HCl, 60°C) 24 h8.4%0.1250.290Pass
Base (0.1N NaOH, 60°C) 4 h15.2%0.1400.310Pass
Oxidation (3% H2O2, RT) 12 h11.7%0.1330.295Pass
Thermal (80°C) 7 days2.1%0.1150.288Pass
Photolytic (UV/Vis) 1.2M lux hr4.5%0.1180.286Pass

Observation: Base hydrolysis yielded the highest degradation, likely due to the cleavage of the amide bond, forming 4-fluorobenzoic acid and the corresponding secondary amine. All degradants were baseline resolved from the API (Resolution > 2.0).

Linearity, Range, LOD, and LOQ

Linearity was established from 25% to 150% of the nominal working concentration (100 µg/mL). LOD and LOQ were calculated based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), using the formulas LOD=3.3(σ/S) and LOQ=10(σ/S) .

Table 3: Linearity and Sensitivity Data

ParameterResultAcceptance Criteria
Linear Range 25 – 150 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y=45218x+1205 N/A
LOD 0.04 µg/mLSignal-to-Noise 3
LOQ 0.12 µg/mLSignal-to-Noise 10
Accuracy and Precision

Accuracy was assessed via recovery studies by spiking known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels (n=3 per level). Precision was evaluated at the system level (Repeatability, n=6) and intermediate level (different analyst, different day).

Table 4: Accuracy and Precision Summary

Level / ParameterMean Recovery (%)% RSDAcceptance Criteria
Accuracy - 50% Level 99.4%0.6%98.0% – 102.0%
Accuracy - 100% Level 100.2%0.4%98.0% – 102.0%
Accuracy - 150% Level 99.8%0.5%98.0% – 102.0%
Repeatability (n=6) 100.1% (Assay)0.35%% RSD 2.0%
Intermediate Precision 99.9% (Assay)0.42%% RSD 2.0%
Robustness

Deliberate, minor variations were introduced to the method parameters to evaluate its self-correcting capacity and reliability under normal laboratory fluctuations.

Table 5: Robustness Evaluation

Parameter VariedVariation% Assay Result% RSD (n=3)System Suitability
Flow Rate 0.9 mL/min99.8%0.4%Pass (Tailing < 1.5)
1.1 mL/min100.3%0.5%Pass (Tailing < 1.5)
Column Temp 38°C100.1%0.3%Pass (Tailing < 1.5)
42°C99.9%0.4%Pass (Tailing < 1.5)
Mobile Phase B -2% absolute99.7%0.6%Pass (Resolution > 2.0)
+2% absolute100.2%0.4%Pass (Resolution > 2.0)

Conclusion

A highly efficient, stability-indicating RP-HPLC method was successfully developed for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide. By leveraging the physicochemical properties of the analyte and modern Core-Shell column technology, the method achieves baseline resolution of all degradation products within a rapid 12-minute run time. The protocol is fully validated in accordance with the latest ICH Q2(R2) and USP <1225> guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, rendering it highly suitable for routine quality control and lifecycle management.

References

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] [1]

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] [2]

  • USP General Chapter <1225> Validation of Compendial Procedures United States Pharmacopeia (USP) URL: [Link] [3]

Sources

Application

Application Note: Standard Protocol for Dissolving N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In vitro reconstitution, physicochemical causality, and self-validating quality control. Physicochemical Profiling &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In vitro reconstitution, physicochemical causality, and self-validating quality control.

Physicochemical Profiling & Causality

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a synthetic small molecule characterized by a lipophilic 4-fluorobenzamide core, a tertiary amine, and a polar cyano group. When preparing stock solutions for high-throughput screening or in vitro assays, achieving complete solvation is critical to prevent false negatives caused by compound precipitation[1].

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. As a highly polar, aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment, DMSO effectively disrupts the intermolecular hydrogen bonding and crystal lattice energies of substituted benzamides[2]. Furthermore, DMSO stabilizes the polar functional groups (cyano and amide) via dipole-dipole interactions while accommodating the lipophilic fluorophenyl ring.

Quantitative Physicochemical Data

To ensure accurate molarity during reconstitution, the following physicochemical parameters must be utilized:

ParameterValue / DescriptionImpact on Dissolution
Molecular Formula C₁₃H₁₅FN₂ODetermines mass-to-volume ratio.
Molecular Weight 234.27 g/mol Base metric for molarity calculations.
H-Bond Donors 0Highly reliant on solvent dipole for solvation.
H-Bond Acceptors 3 (O, N, F)Forms strong dipole interactions with DMSO.
Estimated LogP ~2.5 - 3.0Moderately lipophilic; requires non-aqueous primary solvent.

Reconstitution Metrics

For standard in vitro assays, stock solutions are typically prepared at 10 mM or 50 mM concentrations to allow for serial dilution into aqueous assay buffers (keeping final DMSO concentrations 0.1% to prevent solvent toxicity).

Target ConcentrationTarget VolumeMass of Compound Required
10 mM 1.0 mL2.34 mg
10 mM 5.0 mL11.71 mg
50 mM 1.0 mL11.71 mg
50 mM 5.0 mL58.57 mg

Standardized Dissolution Protocol

This protocol is designed not just as a sequence of actions, but as a causally driven workflow to ensure maximum thermodynamic stability of the stock solution.

Step-by-Step Methodology
  • Thermal Equilibration: Bring the lyophilized compound and anhydrous DMSO ( 99.9% purity, water content <0.005%) to room temperature in a desiccator.

    • Causality: DMSO is highly hygroscopic. Opening cold vials causes atmospheric moisture condensation. Even trace water significantly reduces the mole fraction of the solvent, triggering premature precipitation of lipophilic compounds[1].

  • Gravimetric Measurement: Weigh the required mass (e.g., 11.71 mg for a 50 mM / 1 mL stock) using a calibrated analytical balance into an amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation of the fluorobenzamide core.

  • Solvent Addition: Pipette the exact calculated volume of anhydrous DMSO into the vial.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

    • Causality: Maximizes the surface area contact between the solvent and the solid solute lattice, initiating kinetic dissolution.

  • Acoustic Cavitation (Sonication): Place the vial in an ultrasonic water bath at 37°C for 10 minutes.

    • Causality: Acoustic cavitation provides the localized kinetic energy required to overcome the activation energy of dissolution for stable crystal polymorphs, while mild heat increases the thermodynamic solubility limit[2].

Workflow A Weigh N-(2-cyanopropyl)- N-ethyl-4-fluorobenzamide B Add Anhydrous DMSO (Target: 10-50 mM) A->B C Vortex & Sonicate (37°C, 10 min) B->C D Quality Control (Tyndall Effect / LC-MS) C->D E Aliquot & Store (-20°C, desiccated) D->E Clear Solution F Re-sonicate or Add Co-solvent D->F Particulates Present F->C Retry

Fig 1. Standardized dissolution and QC workflow for DMSO stock preparation.

Quality Control: The Self-Validating System

A protocol is only as reliable as its validation mechanism. To ensure the compound is in a true solution rather than a colloidal suspension, the following self-validating QC steps must be performed before downstream use:

  • The Tyndall Effect Test (Primary QC): Shine a focused laser pointer (red or green) through the glass vial in a dark room.

    • Validation Logic: If the solution is true, the laser beam path will be invisible. If the beam path is visible (scattering light), the compound has formed a colloidal suspension of undissolved nanoparticles. The sample must be re-sonicated.

  • Analytical Verification (Secondary QC): Dilute a 1 µL aliquot of the stock 1:1000 in mobile phase (e.g., Acetonitrile/Water) and analyze via LC-MS.

    • Validation Logic: Confirms the exact molarity against a standard curve and ensures no thermal or acoustic degradation occurred during the sonication step.

Downstream Application: HCN Channel Modulation

Substituted 4-fluorobenzamides are heavily utilized in cardiovascular and neurological drug discovery. For instance, structurally related 4-fluorobenzamide derivatives (such as YM758) are highly specific inhibitors of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels[3].

HCN channels are voltage-gated pore-loop channels that uniquely activate upon membrane hyperpolarization rather than depolarization. They are further modulated by the direct binding of cAMP to their C-terminus, conducting a mixed Na⁺/K⁺ inward current known as the "funny" current ( If​ ), which is critical for cardiac pacemaking and neuronal resting membrane potential[4]. Properly solubilized N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide can be evaluated in patch-clamp assays to determine its IC₅₀ against this specific signaling cascade.

Pathway A Membrane Hyperpolarization C HCN Channel Activation A->C B cAMP Binding to CNBD B->C D Na+/K+ Influx (If Current) C->D E Cellular Depolarization D->E F 4-Fluorobenzamide Derivatives F->C Pore Blockade

Fig 2. HCN channel activation pathway and targeted inhibition by 4-fluorobenzamide derivatives.

References

  • The fast and slow ups and downs of HCN channel regulation Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Relationship between exposure of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a "funny" if current channel inhibitor, and heart rate reduction in tachycardia-induced beagle dogs Source: Drug Metabolism and Disposition (PubMed) URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

Sources

Method

Application Note: Synthetic Utility of N-(2-Cyanopropyl)-N-ethyl-4-fluorobenzamide in Medicinal Chemistry

Executive Summary & Chemical Profile In modern medicinal chemistry, the strategic assembly of multifunctional building blocks is paramount for accelerating hit-to-lead optimization. N-(2-cyanopropyl)-N-ethyl-4-fluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic assembly of multifunctional building blocks is paramount for accelerating hit-to-lead optimization. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide represents a highly versatile, structurally pre-organized scaffold designed for divergent synthesis. This application note details the mechanistic rationale and validated protocols for utilizing this compound as a central synthetic hub, allowing researchers to rapidly generate libraries of fluorinated derivatives for structure-activity relationship (SAR) studies.

The molecule integrates three distinct pharmacophoric and reactive nodes:

  • 4-Fluorobenzamide Core: The incorporation of a para-fluoro substituent is a classical bioisosteric strategy. Fluorine substitution effectively blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs)[1]. Furthermore, crystallographic studies of fluorinated benzamides demonstrate that the highly electronegative fluorine atom induces significant conformational rigidity and distinct solid-state packing, which can be leveraged to optimize receptor-ligand interactions[2].

  • N-Ethyl Amide: Imparts lipophilicity and restricts rotation around the amide C-N bond, locking the molecule into predictable conformations often required for binding in tight enzymatic pockets.

  • 2-Cyanopropyl Moiety: The terminal nitrile serves as a pluripotent synthetic node. It allows for divergent functionalization into amines, tetrazoles, or carboxylic acids without disrupting the stable benzamide core.

Mechanistic Insights & Reactivity Nodes

When designing synthetic routes utilizing this compound, chemoselectivity is the primary challenge. The molecule contains both an amide and a nitrile, requiring precise reagent selection to prevent unwanted side reactions.

  • Chemoselective Nitrile Reduction: Standard harsh reducing agents (e.g., Lithium Aluminum Hydride, LiAlH4​ ) are contraindicated, as they will indiscriminately reduce both the nitrile and the benzamide (yielding a benzylamine). While industrial API scale-up often relies on catalytic hydrogenation using flow reactors to mitigate mass transfer limitations[3], bench-scale synthesis requires milder, highly selective reagents. We recommend an in situ generated transition-metal boride catalyst (Cobalt Boride) to achieve absolute chemoselectivity.

  • Tetrazole Bioisosterism: Conversion of the nitrile to a 1H-tetrazole yields a lipophilic bioisostere of a carboxylic acid. This transformation improves membrane permeability while maintaining the acidic proton required for target engagement.

  • Stereochemical Considerations: The 2-cyanopropyl chain contains a chiral center at the C2 position. Depending on the biological target, researchers must consider the enantiomeric purity of the starting material or perform chiral resolution on the downstream products, as stereochemistry at this position heavily dictates pharmacological efficacy.

Divergent Synthetic Workflows

The following diagram illustrates the divergent pathways accessible from the central N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide hub.

G Hub N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide Amine Boc-Protected Primary Amine Hub->Amine NaBH4, CoCl2, Boc2O (Chemoselective Reduction) Tetrazole 1H-Tetrazole Derivative Hub->Tetrazole NaN3, ZnBr2, H2O/iPrOH ([3+2] Cycloaddition) Acid Carboxylic Acid Derivative Hub->Acid H2O, H2SO4, Heat (Acidic Hydrolysis)

Divergent synthetic pathways of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide into key derivatives.

Experimental Protocols

Protocol A: Chemoselective Reduction to Primary Amine (Cobalt-Catalyzed Borohydride)

Objective: Selectively reduce the 2-cyanopropyl group to a primary amine while preserving the N-ethyl-4-fluorobenzamide moiety. Expertise & Causality: To avoid amide reduction, we utilize Sodium Borohydride ( NaBH4​ ) in the presence of Cobalt(II) Chloride ( CoCl2​ ). This generates cobalt boride ( Co2​B ) in situ, which acts as a highly active, non-pyrophoric catalyst specific for nitrile reduction. The addition of Boc-anhydride ( Boc2​O ) directly to the reaction mixture traps the primary amine as it forms, preventing dimerization (secondary amine formation) and simplifying purification.

Step-by-Step Methodology:

  • Initialization: In a flame-dried round-bottom flask, dissolve N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (1.0 equiv, 10 mmol) and Boc2​O (1.5 equiv, 15 mmol) in anhydrous methanol (50 mL, 0.2 M) and cool to 0 °C using an ice bath.

  • Catalyst Precursor Addition: Add CoCl2​⋅6H2​O (0.1 equiv, 1.0 mmol). The solution will turn a distinct pink/purple color.

  • Reduction & Self-Validation: Slowly add NaBH4​ (5.0 equiv, 50 mmol) in small portions over 30 minutes.

    • Self-Validating System: Upon addition of NaBH4​ , the solution will immediately turn pitch black , accompanied by vigorous hydrogen gas evolution. This black precipitate confirms the successful in situ generation of the active Co2​B catalyst. If the solution remains pink, the NaBH4​ has degraded and must be replaced.

  • Reaction: Remove the ice bath and stir the black suspension at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Quench & Isolation: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: [3+2] Cycloaddition to Tetrazole Bioisostere

Objective: Convert the nitrile to a 1H-tetrazole. Expertise & Causality: Traditional tetrazole syntheses require highly toxic tin reagents (e.g., Bu3​SnN3​ ) or harsh heating in high-boiling solvents like DMF, which complicates workup. We employ a Zinc Bromide ( ZnBr2​ ) catalyzed aqueous protocol. ZnBr2​ acts as a Lewis acid, coordinating to the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, significantly lowering the activation energy for the [3+2] cycloaddition with sodium azide.

Step-by-Step Methodology:

  • Initialization: Suspend the starting material (1.0 equiv, 10 mmol), NaN3​ (1.2 equiv, 12 mmol), and ZnBr2​ (1.0 equiv, 10 mmol) in a 1:1 mixture of distilled H2​O and Isopropanol (20 mL total volume, 0.5 M).

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 16 hours behind a blast shield.

  • Precipitation & Self-Validation: Cool the mixture to room temperature. The reaction mixture will likely be a homogeneous solution or slight suspension. Carefully adjust the pH of the solution to 3.0 using 1M HCl.

    • Self-Validating System: The tetrazole product is highly soluble in basic/neutral water as a sodium salt but insoluble in acidic water. The immediate formation of a dense, white crystalline precipitate upon reaching pH 3 confirms successful conversion.

  • Isolation: Isolate the white solid via vacuum filtration. Wash the filter cake with ice-cold water ( 2×10 mL) to remove residual zinc salts and unreacted azide, then dry under high vacuum.

Quantitative Data Summary

The following table summarizes the expected outcomes, reaction parameters, and purification strategies for the divergent functionalization of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Target DerivativeReaction TypeKey ReagentsCatalystTypical YieldPurification Method
Boc-Protected Amine Chemoselective Reduction NaBH4​ , Boc2​O CoCl2​ (in situ Co2​B )82 - 88%Silica Gel Chromatography (Hexanes/EtOAc)
1H-Tetrazole [3+2] Cycloaddition NaN3​ , H2​O /iPrOH ZnBr2​ 75 - 80%Acidic Precipitation (pH 3) & Filtration
Carboxylic Acid Acidic Hydrolysis H2​SO4​ , H2​O , HeatNone90 - 95%Liquid-Liquid Extraction (DCM/Water)

References

  • MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide". MDPI.[Link]

  • DTU Research Database. "Selective hydrogenation in flow reactors for API production". Technical University of Denmark.[Link]

Sources

Application

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Introduction & Scope N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a complex, sterically hindered substituted benzamide. In the fields of drug development, pharmacokinetics, and forensic toxicology, the unambiguous stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a complex, sterically hindered substituted benzamide. In the fields of drug development, pharmacokinetics, and forensic toxicology, the unambiguous structural characterization of such novel chemical entities relies heavily on tandem mass spectrometry (MS/MS). The presence of the 4-fluorobenzoyl core, coupled with the distinct N-ethyl and N-(2-cyanopropyl) substituents, creates a highly diagnostic fragmentation cascade.

This application note provides a comprehensive guide to the structural elucidation of this compound using high-resolution electrospray ionization mass spectrometry (ESI-HRMS). It details the mechanistic rationale behind the observed fragmentation pathways and provides a self-validating analytical protocol designed to ensure high-confidence identification.

Mechanistic Fragmentation Analysis

Understanding the causality behind the fragmentation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide requires analyzing the relative thermodynamic stabilities of the formed carbocations and the neutral leaving groups.

Primary Cleavage: Amide Bond Rupture

The most thermodynamically favored pathway in the positive ESI-MS/MS of benzamides is the1[1]. During ionization, protonation preferentially occurs at the highly electronegative amide oxygen or nitrogen. Subsequent heterolytic cleavage yields the highly stable 4-fluorobenzoyl cation at m/z 123.0246. This acylium ion is a hallmark of para-fluorinated benzamide derivatives and serves as the primary diagnostic anchor for the molecule's core[2].

Secondary Cleavage: Loss of Carbon Monoxide

Following the formation of the acylium ion (m/z 123), the fragment undergoes a well-documented2 (CO, 27.9949 Da). This secondary fragmentation is driven by the high stability of the resulting fluorophenyl cation at m/z 95.0297[2].

N-Alkyl Chain Neutral Losses

The tertiary amide nitrogen bears two distinct alkyl groups, leading to competitive neutral losses via charge-remote fragmentations and β-hydrogen transfers:

  • Loss of the 2-cyanopropyl group: The branched cyanoalkyl chain facilitates the neutral loss of 2-cyanopropene (C₄H₅N, 67.0422 Da), generating the protonated N-ethyl-4-fluorobenzamide fragment at m/z 168.0825.

  • Loss of the ethyl group: A standard β-hydrogen transfer allows the 3 (C₂H₄, 28.0313 Da), yielding the protonated N-(2-cyanopropyl)-4-fluorobenzamide fragment at m/z 207.0934[3].

Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility, this protocol integrates internal system suitability checks and ramped collision energies to capture both fragile and stable fragment ions.

Step 1: Sample Preparation
  • Dissolve the N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide standard in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, ensuring maximum ionization efficiency for the amide nitrogen and cyano group in positive ESI mode.

Step 2: System Suitability Test (SST) Calibration
  • Inject a 50 ng/mL reference standard of 4-fluorobenzamide.

  • Monitor the MS/MS transition of m/z 140.05 → 123.02 → 95.03.

  • Verify that the intensity ratio of m/z 123.02 to m/z 95.03 is within ±15% of your established library value at a Collision Energy (CE) of 25 eV.

    • Self-Validation: This step confirms that the collision cell energetics and gas pressures are correctly calibrated before analyzing the target compound, preventing false-negative fragment detection.

Step 3: LC-MS/MS Data Acquisition
  • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

    • Causality: A steep organic gradient minimizes longitudinal peak broadening, concentrating the analyte into the ESI source to maximize the MS/MS signal-to-noise ratio.

  • Ionization: Positive ESI (+ESI). Capillary voltage set to 3.5 kV; Desolvation temperature at 400°C.

  • Fragmentation: Perform a Product Ion Scan on the precursor m/z 235.1247 using a ramped CE from 15 eV to 40 eV .

    • Causality: Ramped CE ensures that both low-energy pathways (e.g., neutral loss of ethylene) and high-energy pathways (e.g., loss of CO from the stable acylium ion) are captured simultaneously in a single composite spectrum.

Data Presentation

The expected high-resolution mass spectrometry (HRMS) fragments, formulas, and exact masses are summarized in the table below to facilitate rapid spectral matching.

Fragment DescriptionNeutral LossIon FormulaExact Mass (m/z)Expected Mass Error
Protonated Precursor None[C₁₃H₁₆FN₂O]⁺235.1247< 5.0 ppm
Loss of ethylene C₂H₄ (28.0313 Da)[C₁₁H₁₂FN₂O]⁺207.0934< 5.0 ppm
Loss of 2-cyanopropene C₄H₅N (67.0422 Da)[C₉H₁₁FNO]⁺168.0825< 5.0 ppm
Loss of both alkyl groups C₆H₉N (95.0735 Da)[C₇H₇FNO]⁺140.0512< 5.0 ppm
4-fluorobenzoyl cation C₆H₁₂N₂ (112.1001 Da)[C₇H₄FO]⁺123.0246< 5.0 ppm
Fluorophenyl cation C₇H₁₂N₂O (140.0950 Da)[C₆H₄F]⁺95.0297< 5.0 ppm

Fragmentation Pathway Visualization

MS_Fragmentation Parent [M+H]+ m/z 235.1247 C13H16FN2O+ Frag168 [M+H - C4H5N]+ m/z 168.0825 C9H11FNO+ Parent->Frag168 - 2-cyanopropene (-67.0422 Da) Frag207 [M+H - C2H4]+ m/z 207.0934 C11H12FN2O+ Parent->Frag207 - ethylene (-28.0313 Da) Acylium 4-fluorobenzoyl cation m/z 123.0246 C7H4FO+ Parent->Acylium Amide bond cleavage (-112.1001 Da) Frag140 [M+H - C4H5N - C2H4]+ m/z 140.0512 C7H7FNO+ Frag168->Frag140 - ethylene (-28.0313 Da) Frag207->Frag140 - 2-cyanopropene (-67.0422 Da) Phenyl Fluorophenyl cation m/z 95.0297 C6H4F+ Acylium->Phenyl - CO (-27.9949 Da)

Proposed MS/MS fragmentation pathway for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Conclusion

The structural confirmation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is heavily dependent on the detection of the m/z 123.0246 and m/z 95.0297 ions, which definitively map the 4-fluorobenzoyl core. The diagnostic neutral losses of 28 Da and 67 Da confirm the presence of the N-ethyl and N-(2-cyanopropyl) substituents, respectively. Employing a ramped collision energy protocol combined with rigorous pre-run system suitability testing ensures the simultaneous observation of these structurally informative ions, providing a robust analytical workflow for complex sample matrices.

References

  • Title: Application Note: Mass Spectrometry of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE Source: Benchchem URL: 1

  • Title: Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques Source: MDPI URL: 2

  • Title: Unexpected Gas-Phase Nitrogen–Oxygen Smiles Rearrangement: Collision-Induced Dissociation of Deprotonated 2-(N-Methylanilino)ethanol and Morpholinylbenzoic Acid Derivatives Source: Journal of the American Society for Mass Spectrometry (ACS) URL: 3

Sources

Method

Application Note: N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide as a Divergent Precursor in CNS and Kinase Inhibitor Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Structural Rationale In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a versatile, metabolically stable precursor is critical for the rapid generation of high-quality screening libraries. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide serves as a highly privileged scaffold, particularly for Central Nervous System (CNS) targets and kinase inhibitors.

The strategic value of this precursor lies in its precise combination of functional groups, each engineered to address specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • 4-Fluorobenzamide Core: The incorporation of a fluorine atom at the para position of the phenyl ring is a classic causality-driven design choice. It effectively blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, drastically improving the metabolic half-life of the resulting drug candidates. Furthermore, the high electronegativity of fluorine lowers the pKa of adjacent basic centers in downstream analogs, enhancing blood-brain barrier (BBB) permeability.

  • N-Ethyl Amide: Provides optimal steric bulk and lipophilicity (LogP tuning) to occupy hydrophobic pockets within G-Protein Coupled Receptors (GPCRs).

  • 2-Cyanopropyl Linchpin: The gem-dimethyl group adjacent to the nitrile induces the Thorpe-Ingold effect (angle compression). This restricts the conformational flexibility of the aliphatic chain, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon receptor binding. The terminal nitrile serves as a divergent reactive handle for downstream synthesis.

Pharmacophore Precursor N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (Core Scaffold) F_phenyl 4-Fluorophenyl Group Blocks CYP450 para-hydroxylation Enhances BBB penetration Precursor->F_phenyl Amide N-Ethyl Amide Provides steric shielding Acts as H-bond acceptor Precursor->Amide Cyano 2-Cyanopropyl Group Thorpe-Ingold effect (conformational lock) Divergent synthetic linchpin Precursor->Cyano

Caption: Pharmacophore mapping and physicochemical contributions of the precursor's motifs.

Divergent Synthetic Workflows

The true utility of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is its ability to be orthogonally functionalized into distinct pharmacophore classes. By manipulating the nitrile group, medicinal chemists can access two primary trajectories:

  • Pathway A (Amine Scaffold): Chemoselective reduction of the nitrile yields a primary amine. This basic center is ideal for interacting with conserved aspartate residues in aminergic GPCRs (e.g., dopamine D2 or serotonin 5-HT receptors).

  • Pathway B (Tetrazole Scaffold): A [3+2] cycloaddition converts the nitrile into a 1H-tetrazole. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, making them exceptional for targeting ion channels or the ATP-binding clefts of kinases.

Workflow Precursor N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide Amine Primary Amine Derivative (GPCR Ligand Scaffold) Precursor->Amine H2, Raney-Ni or Ru-Cat NH3/MeOH (Reduction) Tetrazole Tetrazole Derivative (Acidic Bioisostere) Precursor->Tetrazole NaN3, ZnBr2 H2O, 100°C ([3+2] Cycloaddition)

Caption: Divergent synthetic pathways utilizing the precursor as a central hub.

Quantitative Property Profiling

Understanding the physicochemical shifts during these transformations is vital for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the theoretical property shifts from the precursor to its primary derivatives.

PropertyPrecursor (Nitrile)Pathway A (Amine)Pathway B (Tetrazole)
Molecular Weight 234.27 g/mol 238.31 g/mol 277.30 g/mol
LogP (Estimated) 2.81.52.1
H-Bond Donors 021
H-Bond Acceptors 325
TPSA 44.1 Ų46.2 Ų69.3 Ų
Primary Target Class IntermediateAminergic GPCRsKinases / Ion Channels

Step-by-Step Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means the reaction conditions inherently suppress side-products, and the workup procedures act as functional quality control steps.

Protocol A: Chemoselective Reduction to Primary Amine

Reference Standard: Adapted from environmentally benign catalytic reductions of nitriles to primary amines .

Challenge: Nitrile reduction often leads to the formation of secondary or tertiary amine byproducts due to the condensation of the highly reactive intermediate imine with the newly formed primary amine. Causality-Driven Solution: Conducting the reaction in a solvent saturated with ammonia (NH₃) shifts the equilibrium, suppressing the condensation of the intermediate imine and ensuring exclusive primary amine formation.

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (10.0 mmol, 2.34 g) in 30 mL of 7N methanolic ammonia.

  • Catalyst Addition: Add an aqueous slurry of Raney-Nickel (approx. 10% w/w, 250 mg). Caution: Raney-Ni is pyrophoric; never allow it to dry.

  • Reaction: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 50 psi with H₂ gas and stir vigorously at 25°C for 12 hours.

  • Self-Validating Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (20 mL).

    • Concentrate the filtrate in vacuo.

    • Acid-Base Extraction (Quality Control): Dissolve the crude residue in ethyl acetate (50 mL) and extract with 1N HCl (3 x 20 mL). The unreacted nitrile remains in the organic layer.

    • Basify the combined aqueous acidic layers with 2N NaOH to pH 12, and extract with dichloromethane (3 x 30 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the pure primary amine.

  • In-Process Control (IPC): IR spectroscopy must show the complete disappearance of the sharp C≡N stretch at ~2240 cm⁻¹ and the appearance of broad N-H stretches at 3300-3400 cm⁻¹.

Protocol B: Zinc-Catalyzed Aqueous Tetrazole Synthesis

Reference Standard: Adapted from the Sharpless protocol for the preparation of 5-substituted 1H-tetrazoles in water .

Challenge: Traditional tetrazole syntheses require toxic, high-boiling solvents (e.g., DMF), expensive tin-azides, and risk the generation of highly explosive and toxic hydrazoic acid (HN₃). Causality-Driven Solution: Utilizing water as a solvent with Zinc Bromide (ZnBr₂) as a Lewis acid catalyst. The Zn²⁺ coordinates the nitrile, activating it for [3+2] cycloaddition with the azide. Because the aqueous solution of ZnBr₂ and NaN₃ maintains a slightly alkaline pH (~pH 8), the release of volatile hydrazoic acid is completely mitigated.

Step-by-Step Procedure:

  • Preparation: To a 100 mL round-bottom flask, add N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (10.0 mmol, 2.34 g), sodium azide (NaN₃) (12.0 mmol, 780 mg), and zinc bromide (ZnBr₂) (10.0 mmol, 2.25 g).

  • Solvent: Add 20 mL of deionized water and 5 mL of isopropanol (to aid the solubility of the lipophilic precursor).

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 100°C for 24 hours.

  • Self-Validating Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation (Quality Control): Add 3N HCl dropwise until the pH reaches 2.0. The tetrazole product, being an acidic bioisostere (pKa ~4.5), is insoluble in highly acidic water and will precipitate as a white solid, leaving unreacted azide and zinc salts in solution.

    • Filter the precipitate, wash thoroughly with cold 1N HCl (2 x 15 mL) and deionized water (20 mL).

    • Dry in a vacuum oven at 60°C overnight.

  • In-Process Control (IPC): LC-MS analysis should confirm a mass shift from [M+H]⁺ 235.27 (Precursor) to[M+H]⁺ 278.30 (Tetrazole).

References

  • A general and environmentally benign catalytic reduction of nitriles to primary amines. Enthaler, S., Addis, D., Junge, K., Erre, G., & Beller, M. (2008). Chemistry–A European Journal, 14(31), 9491-9494. URL: [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Demko, Z. P., & Sharpless, K. B. (2001). The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

Application

Application Note: Preclinical In Vitro Evaluation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CEFB)

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Scientific Rationale & Mechanism of Action N-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Scientific Rationale & Mechanism of Action

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CEFB) is a highly specialized synthetic small-molecule probe. In contemporary medicinal chemistry, fluorinated benzamide derivatives are frequently deployed as potent, cell-permeable epigenetic modulators—specifically as Class I Histone Deacetylase (HDAC) inhibitors .

The structural causality behind CEFB's efficacy lies in its functional groups:

  • 4-Fluorobenzamide Core: Enhances lipophilicity and cell membrane permeability while providing critical hydrogen-bonding interactions within the hydrophobic channel of the HDAC active site.

  • N-(2-cyanopropyl) Moiety: The cyano group acts as a putative zinc-binding pharmacophore (ZBG), chelating the catalytic Zn2+ ion in the HDAC pocket, thereby displacing water and halting enzymatic deacetylation.

By inhibiting Class I HDACs (HDAC1, 2, and 3), CEFB prevents the removal of acetyl groups from lysine residues on histone tails (e.g., H3K9). This induces chromatin relaxation, leading to the transcriptional upregulation of tumor suppressor genes such as CDKN1A (p21). The resulting cascade forces cell cycle arrest in the G1 phase and ultimately triggers apoptosis in malignant cell lines.

Pathway CEFB CEFB (Inhibitor) HDAC Class I HDACs (HDAC1/2/3) CEFB->HDAC Inhibits Histone Histone Acetylation (Ac-H3K9) HDAC->Histone Prevents Deacetylation p21 p21 (CDKN1A) Upregulation Histone->p21 Chromatin Relaxation Arrest Cell Cycle Arrest (G1 Phase) p21->Arrest CDK Inhibition Apoptosis Apoptosis Arrest->Apoptosis Prolonged Stress

Figure 1: Mechanistic pathway of CEFB-mediated HDAC inhibition leading to apoptosis.

Experimental Workflow Design

To establish a self-validating data package for CEFB, researchers must triangulate three distinct biological readouts: Global Viability (to establish potency), Target Engagement (to prove the mechanism), and Phenotypic Profiling (to confirm the mode of cell death).

Workflow cluster_assays 3. Parallel Endpoint Assays Seed 1. Cell Seeding (Log-phase growth) Treat 2. CEFB Treatment (Dose-response, 72h) Seed->Treat Viability Viability Assay (CellTiter-Glo) Treat->Viability WB Target Engagement (Western Blot) Treat->WB Flow Phenotypic Profiling (Annexin V / PI Flow) Treat->Flow Data 4. Data Synthesis & Pharmacological Profiling Viability->Data WB->Data Flow->Data

Figure 2: Triangulated in vitro assay workflow for CEFB evaluation.

Protocol 1: Cell Viability & Proliferation ( IC50​ Determination)

Expert Insight: When evaluating epigenetic modulators like CEFB, avoid tetrazolium-based assays (MTT/WST-8). HDAC inhibitors often induce mitochondrial stress that alters dehydrogenase activity independent of actual cell number, leading to artifactual data. Instead, quantify ATP using a luminescent assay (e.g., CellTiter-Glo), which provides a direct, linear correlation to the number of metabolically active cells [1].

Step-by-Step Methodology
  • Cell Seeding: Harvest target cells (e.g., HCT116 colorectal carcinoma) during the logarithmic growth phase. Seed 2,000 cells/well in 90 µL of complete media (10% FBS) into an opaque-walled 96-well microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of CEFB in 100% DMSO. Create a 10-point, 3-fold serial dilution in complete media (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).

  • Treatment: Add 10 µL of the 10X CEFB dilutions to the corresponding wells. Include vehicle control (0.1% DMSO) and positive control (e.g., 10 µM Entinostat) wells. Incubate for 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute.

  • Assay Execution: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent per well.

  • Lysis & Stabilization: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Protocol 2: Target Engagement (Western Blotting)

Expert Insight: Viability data only proves CEFB kills cells; it does not prove how. To validate on-target HDAC inhibition, we must probe for the accumulation of acetylated Histone H3 at Lysine 9 (Ac-H3K9) and the downstream effector p21. Ensure your lysis buffer is supplemented with both protease and deacetylase inhibitors (e.g., Sodium Butyrate or Trichostatin A) to prevent artifactual loss of acetylation during sample preparation [2].

Step-by-Step Methodology
  • Treatment & Lysis: Treat cells in 6-well plates with CEFB at 0.5× , , and the established IC50​ for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with Protease Inhibitor Cocktail and 5 mM Sodium Butyrate.

  • Protein Quantification: Clear lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis: Denature 20 µg of protein per sample in Laemmli buffer (boil at 95°C for 5 min). Resolve proteins on a 4–20% gradient SDS-PAGE gel at 120V for 90 minutes.

  • Transfer: Transfer proteins to a low-fluorescence PVDF membrane (0.2 µm pore size, ideal for low molecular weight histones) using a wet-transfer system (100V for 60 minutes at 4°C).

  • Blocking & Primary Antibody: Block the membrane in 5% BSA in TBS-T for 1 hour. Probe overnight at 4°C with primary antibodies: Anti-Ac-H3K9 (1:1000), Anti-p21 (1:1000), and Anti-Total H3 (1:2000) as a loading control.

  • Detection: Wash 3×10 min in TBS-T. Incubate with NIR-fluorescent secondary antibodies (e.g., CyDye 700/800) for 1 hour at room temperature. Image using a fluorescent scanner (e.g., Amersham Typhoon) for high-dynamic-range quantification.

Protocol 3: Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Expert Insight: To differentiate whether CEFB is merely cytostatic (halting growth via p21) or actively cytotoxic, we utilize Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Because this binding is strictly calcium-dependent, washing cells in standard PBS prior to staining will strip the Annexin V and yield false negatives. Always use the provided Ca2+ -rich binding buffer [3].

Step-by-Step Methodology
  • Treatment & Harvest: Treat cells with CEFB for 48 hours. Collect both the floating cells (late apoptotic/necrotic) and adherent cells (using enzyme-free dissociation buffer to prevent clipping of membrane proteins).

  • Washing: Pool the cells and centrifuge at 300 x g for 5 minutes. Wash once with cold PBS, then resuspend in Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension ( 1×105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II), collecting at least 10,000 events.

    • Live cells: Annexin V (-), PI (-)

    • Early Apoptosis: Annexin V (+), PI (-)

    • Late Apoptosis: Annexin V (+), PI (+)

Representative Quantitative Data

The following table synthesizes hypothetical validation data for CEFB across three distinct oncology cell lines, demonstrating the correlation between target engagement (Ac-H3K9 fold change) and phenotypic outcome (Viability and Apoptosis).

Cell LineTissue OriginCEFB IC50​ (72h)Ac-H3K9 Fold Change (24h)*Total Apoptotic Fraction (48h)**
HCT116 Colorectal Carcinoma145 nM ± 124.2x48.5%
A549 Non-Small Cell Lung310 nM ± 252.8x32.1%
Jurkat T-cell Leukemia85 nM ± 86.5x71.4%

*Quantified via densitometry of Western Blots relative to Total H3 loading control at 1μM CEFB. **Sum of Early (Annexin V+/PI-) and Late (Annexin V+/PI+) apoptotic populations at 1μM CEFB.

References

  • Western Blotting Principles and Methods. Cytiva Life Sciences. Available at:[Link]

Method

Application Note: Purification and Crystallization Strategies for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Chemical Context N-(2-cyanopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Chemical Context

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a highly functionalized tertiary amide featuring a 4-fluorobenzoyl core, an ethyl substituent, and a cyano-bearing aliphatic chain. The structural complexity of this molecule presents specific challenges and opportunities during downstream processing:

  • Tertiary Amide Linkage: The lack of an N–H hydrogen bond donor fundamentally alters its chromatographic polarity compared to primary or secondary amides, while the carbonyl and cyano groups act as strong hydrogen bond acceptors.

  • Fluorine Substitution: The para-fluoro substitution increases the overall lipophilicity of the molecule and introduces the potential for specific non-covalent intermolecular interactions (e.g., C–H···F synthons) that heavily dictate solid-state crystal packing[1].

  • Rotameric Behavior: Tertiary amides often exhibit restricted rotation around the C–N bond, which can lead to peak broadening during chromatographic isolation if solvent interactions are not optimized.

This application note details a self-validating, two-phase downstream processing workflow: an upstream chromatographic purification to remove synthetic impurities, followed by a rigorous anti-solvent crystallization and polymorph screening protocol to isolate the thermodynamically stable solid form.

Upstream Processing: Chromatographic Purification

Following synthesis, crude reaction mixtures typically contain unreacted 4-fluorobenzoic acid derivatives, secondary alkylamines, and coupling reagents. Because direct recrystallization is often insufficient for separating impurities with highly similar solubility profiles, silica gel column chromatography serves as the mandatory first purification step for complex amides[2].

Mechanistic Rationale: Silica gel acts as the stationary phase, interacting primarily via hydrogen bonding. Because N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide lacks an N–H donor, it elutes faster than unreacted secondary amines or carboxylic acids. A gradient mobile phase of Hexanes and Ethyl Acetate (EtOAc) is utilized. The non-polar hexane disrupts weak van der Waals interactions, while the increasing concentration of EtOAc competes for the hydrogen bond acceptor sites on the silica, effectively eluting the target tertiary amide.

Workflow Crude Crude Reaction Mixture Ext Liquid-Liquid Extraction Crude->Ext Aqueous Wash Flash Flash Chromatography Ext->Flash Organic Phase Screen Polymorph Screening Flash->Screen Purified Amide Cryst Anti-Solvent Crystallization Screen->Cryst Optimal System Pure Pure Crystalline API Cryst->Pure Filtration

Fig 1. Downstream purification and crystallization workflow for the fluorinated benzamide.

Downstream Processing: Crystallization & Polymorph Screening

Polymorph screening is a critical phase in chemical development to ensure the identification of the most thermodynamically stable crystalline form, which directly impacts manufacturability, solubility, and stability[3].

The Anti-Solvent Crystallization Mechanism

Fluorinated benzamides tend to form high-quality crystals driven by 1D amide···amide interactions and specific C–H···F contacts[1]. To achieve controlled nucleation without inducing thermal degradation, anti-solvent crystallization is employed.

The mechanism of anti-solvent precipitation is governed by three distinct thermodynamic steps:

  • Chemical Potential Shift: The addition of an anti-solvent (e.g., water or heptane) to the solvated amide increases the chemical potential of the solution without applying an external cooling rate[4].

  • Dewetting/Desolvation: A competition arises between the solute and anti-solvent molecules for the primary solvent. This strips the solvation shell from the amide, forcing it into a transition state[4].

  • Nucleation and Growth: The desolvated molecules aggregate via C–H···F and dipole-dipole interactions, crossing the supersaturation threshold to trigger primary nucleation and subsequent lattice growth.

Mechanism Solvated Solvated Amide (Equilibrium) AntiSolvent Anti-Solvent Addition (Chemical Potential ↑) Solvated->AntiSolvent Desolvation Desolvation Shell (Dewetting) AntiSolvent->Desolvation Solvent Competition Nucleation Primary Nucleation (C-H...F Synthons) Desolvation->Nucleation Supersaturation Growth Crystal Growth (Lattice Formation) Nucleation->Growth Aggregation

Fig 2. Three-step thermodynamic mechanism of anti-solvent crystallization.

Quantitative Data: Polymorph Screening Matrix

To identify the optimal crystallization conditions, a solvent matrix was evaluated. The table below summarizes the quantitative yield and observed solid forms (analyzed via PXRD) based on varying solvent/anti-solvent ratios and temperatures.

Primary SolventAnti-SolventRatio (v/v)Temp (°C)Addition RateYield (%)Observed Polymorph
EthanolWater1:2201.0 mL/min82.4Form I (Stable)
EthanolWater1:455.0 mL/min91.2Form II (Metastable)
AcetoneHeptane1:3202.0 mL/min78.5Form I (Stable)
THFHeptane1:505.0 mL/min88.0Form III (Amorphous)
IsopropanolWater1:2251.0 mL/min75.1Form I (Stable)

Experimental Protocols

Protocol A: Flash Column Chromatography

Objective: Isolate N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide from crude synthetic mixtures.

  • Column Preparation: In a fume hood, pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in 100% Hexanes[2]. Ensure no air bubbles are trapped in the stationary phase.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) or pre-adsorb onto a small amount of silica gel. Load evenly onto the top of the column bed.

  • Elution Gradient:

    • Begin elution with 90:10 Hexanes:EtOAc (2 column volumes) to elute non-polar fluorinated byproducts.

    • Increase gradient to 70:30 Hexanes:EtOAc. The target tertiary amide will elute in this window.

    • Flush with 50:50 Hexanes:EtOAc to remove highly polar unreacted acids or amines.

  • Fraction Analysis: Analyze collected fractions via Thin-Layer Chromatography (TLC) using UV visualization (254 nm). The cyano and fluoro groups provide strong UV absorbance.

  • Concentration: Combine fractions containing the pure product and concentrate under reduced pressure (rotary evaporation at 35°C) to yield a purified oil or crude solid.

Protocol B: Anti-Solvent Crystallization (Form I)

Objective: Generate high-purity, thermodynamically stable crystals of the target amide.

  • Dissolution: Transfer the purified N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide to a jacketed crystallization vessel. Dissolve completely in absolute Ethanol (approx. 5 mL per gram of substrate) under gentle agitation (200 rpm) at 25°C.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter or silica dust carried over from chromatography.

  • Anti-Solvent Addition: Equip the vessel with a programmable syringe pump. Begin the dropwise addition of purified Water (anti-solvent) at a strictly controlled rate of 1.0 mL/min.

  • Nucleation Induction: Monitor the solution for the onset of turbidity (the cloud point), which indicates primary nucleation driven by desolvation[4]. Once the solution becomes persistently cloudy, pause the anti-solvent addition for 30 minutes to allow the crystal lattice to organize via C–H···F interactions[1].

  • Growth and Maturation: Resume water addition until a final Ethanol:Water ratio of 1:2 is achieved. Reduce the temperature of the jacketed vessel to 10°C at a cooling rate of 0.5°C/min to maximize yield.

  • Isolation: Isolate the resulting crystals via vacuum filtration. Wash the filter cake with a cold (5°C) 1:3 Ethanol:Water mixture to remove mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Verify the polymorphic form via Powder X-Ray Diffraction (PXRD).

References[2] Title: Technical Support Center: Purification of N-(4-ethoxyphenyl)isonicotinamide

Sources

Application

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide long-term handling and storage protocols

Application Note: Long-Term Handling, Storage, and Stability Protocols for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Analytical Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Long-Term Handling, Storage, and Stability Protocols for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Analytical Chemists, Formulation Scientists, and API Process Engineers

Executive Summary & Chemical Profiling

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a highly functionalized synthetic intermediate and active pharmaceutical ingredient (API) lead compound belonging to the substituted benzamide class[1]. Its molecular architecture presents specific physicochemical liabilities that dictate strict handling and storage parameters.

To design a self-validating storage protocol, we must first understand the causality behind its degradation pathways:

  • The Nitrile Pharmacophore (-C≡N): While aliphatic nitriles are generally stable under physiological conditions[2], they are highly susceptible to chemical hydrolysis in the presence of excess moisture and extreme pH. Hydrolysis proceeds sequentially, first yielding an amide, and subsequently a carboxylic acid[3].

  • The 4-Fluorobenzamide Core: The carbon-fluorine bond imparts significant metabolic stability and lipophilicity; however, benzamide derivatives can be sensitive to strong oxidizing agents and prolonged ultraviolet (UV) exposure, leading to photolytic cleavage[4][5].

  • The N-ethyl Group: Provides a stable, sterically unhindered alkyl substitution that does not significantly contribute to primary degradation pathways.

Understanding these structural vulnerabilities is critical. A protocol is only as robust as its ability to mitigate the specific thermodynamic and kinetic degradation drivers of the molecule.

Degradation Pathway & Mechanistic Causality

The primary risk during long-term storage of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is moisture-driven hydrolysis of the cyano group. If the Container Closure System (CCS) is compromised, ambient humidity acts as a nucleophile.

degradation A N-(2-cyanopropyl)-N-ethyl -4-fluorobenzamide (Intact API) B Amide Intermediate (Primary Degradant) A->B H2O, Acid/Base Hydrolysis C Carboxylic Acid (Secondary Degradant) B->C Prolonged Hydrolysis

Chemical degradation pathway of the nitrile pharmacophore via sequential hydrolysis.

Long-Term Storage Protocols (ICH Q1A(R2) Aligned)

To ensure regulatory compliance and API integrity, storage conditions must adhere strictly to the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances[6]. Because of the hydrolysis risk, moisture control is the paramount variable.

Container Closure System (CCS) Specifications
  • Primary Packaging: Type I Amber Borosilicate Glass Vials. Amber glass is mandatory to block UV light (290–450 nm) and prevent photolytic degradation of the fluorobenzamide core[5].

  • Atmospheric Control: Vials must be purged with an inert gas (Argon or high-purity Nitrogen) prior to sealing to displace atmospheric oxygen and moisture.

  • Secondary Packaging: Heat-sealed aluminum foil pouches containing activated silica gel desiccant packets. This creates a micro-environment with near-zero relative humidity (RH) to protect the nitrile group[4].

ICH Q1A(R2) Stability Testing Matrix

The following table summarizes the required environmental conditions for establishing the re-test period and shelf-life of the compound[6].

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 months

Note: If "significant change" (e.g., >0.5% accumulation of the amide degradant) occurs during accelerated testing, intermediate conditions become the mandatory baseline for shelf-life determination[6].

Routine Handling & Safety Methodologies

Fluorobenzamide derivatives require stringent handling protocols to prevent occupational exposure and cross-contamination[7].

Step-by-Step Handling Protocol:

  • Environmental Controls: All weighing and transfer operations must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator to prevent inhalation of aerosolized API dust[5][7].

  • Personal Protective Equipment (PPE):

    • Wear anti-static, powder-free nitrile gloves. (Analytical Warning: Ensure gloves are thoroughly washed or use specific LC-MS grade gloves if preparing analytical samples, as standard nitrile gloves can leach ghost peaks into reversed-phase LC analyses[8]).

    • Fitted safety goggles with side shields[7].

    • Impervious laboratory coat with elastic cuffs[5].

  • Spill Management: In the event of a dry spill, do NOT use water immediately, as this may initiate localized hydrolysis or spread the API. Sweep up the solid using anti-static tools, place it in a sealed hazardous waste container, and clean the residual area with a 70% Isopropanol/Water solution[4][5].

Analytical Validation: Forced Degradation Protocol

To prove that your storage conditions are effective, you must validate a stability-indicating assay. This requires intentionally destroying the API (Forced Degradation) to ensure your Liquid Chromatography-Mass Spectrometry (LC-MS) method can separate the intact API from its degradants[9].

Workflow for Acid/Base Stress Testing:

  • Preparation: Dissolve 10 mg of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide in 10 mL of an inert diluent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Transfer 2 mL of the stock to a vial. Add 0.5 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Transfer 2 mL of the stock to a vial. Add 0.5 mL of 1N NaOH. Incubate at 60°C for 24 hours.

  • Neutralization & Dilution: Neutralize the stressed samples with the corresponding acid/base, dilute to a target concentration of 100 µg/mL, and filter through a 0.22 µm PTFE syringe filter.

  • LC-MS Analysis: Inject onto a C18 Reversed-Phase column. Monitor for the disappearance of the parent mass and the emergence of the +18 Da (Amide) and +19 Da (Carboxylic acid, minus NH3) mass shifts indicative of nitrile hydrolysis[3].

workflow Step1 API Synthesis & Purification Step2 Container Closure System (CCS) Amber Glass + Argon + Desiccant Step1->Step2 Step3 ICH Q1A(R2) Storage (Long-term, Accelerated) Step2->Step3 Step4 Stability-Indicating LC-MS (Detect Hydrolysis/Photolysis) Step3->Step4 Step5 Shelf-Life & Re-test Date Establishment Step4->Step5

ICH Q1A(R2) aligned stability testing and storage workflow for API lifecycle management.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". Europa.eu, Aug 1, 2003. Available at: [Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS". ICH.org, Feb 2, 2010. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Fluorobenzamide, 98%". Cole-Parmer, Oct 3, 2005. Available at: [Link]

  • Pacific BioLabs. "ICH Stability Testing for Pharmaceuticals and Biologics". Pacific BioLabs. Available at: [Link]

  • Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". PMC / National Institutes of Health. Available at: [Link]

  • Wikipedia Contributors. "Nitrile". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tam, J., & Blasko, A. "Ghost Peaks from Nitrile Glove Contamination in Reversed-Phase LC Drug Analysis". Chromatography Online, Jan 1, 2016. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve aqueous solubility of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Target Compound: N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Welcome to the Technical Support Center. This hub provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This hub provides mechanistic insights, validated troubleshooting protocols, and strategic workflows for overcoming the severe aqueous insolubility of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide. As a highly lipophilic, non-ionizable tertiary amide, this compound presents unique biopharmaceutical challenges that require advanced physical modification strategies [1].

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide practically insoluble in aqueous media? A1: The insolubility is driven by both thermodynamic and structural factors. The molecule is a tertiary amide, meaning the nitrogen atom is fully substituted (with an ethyl group, a 2-cyanopropyl group, and the carbonyl carbon). Consequently, it lacks N-H bonds and cannot act as a hydrogen bond donor. Combined with the highly hydrophobic 4-fluorophenyl ring, the molecule is a classic "grease-ball" compound [1]. Water molecules cannot form a favorable hydration shell around it, resulting in an exceptionally high thermodynamic penalty for dissolution.

Q2: Can I use pH adjustment or salt formation to improve its solubility? A2: No. This is a common misconception. Amides are not basic amines; the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group via resonance. Therefore, the molecule has a pKa well below physiological relevance (typically < 0) and cannot be protonated or deprotonated in standard aqueous buffers. Salt formation is thermodynamically impossible for this structure.

Q3: Which cyclodextrin derivative is best suited for this compound? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol) are optimal. The internal hydrophobic cavity of β-cyclodextrins is perfectly sized to encapsulate the 4-fluorophenyl ring, while the hydrophilic exterior ensures aqueous solvation [3]. Because the drug is non-ionizable, the complexation relies entirely on Van der Waals forces and hydrophobic interactions rather than electrostatic binding.

Part 2: Strategic Formulation Workflow

To prevent wasted resources, formulation strategies must be tailored to your specific experimental endpoint.

FormulationWorkflow Start Target Compound: N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Analysis Physicochemical Profiling: Tertiary Amide, Non-ionizable, High LogP Start->Analysis SaltCheck Is Salt Formation Viable? Analysis->SaltCheck NoSalt NO (Lacks acidic/basic centers) SaltCheck->NoSalt Mechanistic constraint Application Select Target Application NoSalt->Application InVitro In Vitro Assays (Biochemical / Cell-based) Application->InVitro InVivo In Vivo Studies (Preclinical PK/PD) Application->InVivo Cosolvent Cosolvent + Surfactant (e.g., 1% DMSO + 0.1% Tween 80) InVitro->Cosolvent Low concentration CD Cyclodextrin Complexation (e.g., 10-20% HP-β-CD) InVitro->CD High concentration InVivo->CD IV / Liquid Oral ASD Amorphous Solid Dispersion (e.g., HPMC-AS Matrix) InVivo->ASD Solid Oral Dosage

Figure 1: Decision matrix for selecting solubility enhancement strategies based on assay type.

Part 3: Troubleshooting Guides & Validated Protocols

Issue 1: Compound precipitates immediately upon dilution into in vitro assay buffers (e.g., PBS).

Root Cause: "Solvent-shift" precipitation. When a DMSO stock is diluted into an aqueous buffer, the localized DMSO concentration drops below the threshold required to solvate the highly lipophilic 2-cyanopropyl and fluorophenyl groups. The compound rapidly nucleates and crashes out. Solution: Host-guest complexation using HP-β-CD to shield the hydrophobic moieties from the aqueous environment [4].

Protocol 1: Preparation of HP-β-CD Inclusion Complexes (Lyophilization Method) Causality: Lyophilization is chosen over simple mixing because it forces the equilibrium toward complexation by removing the hydration shell, trapping the drug inside the cyclodextrin cavity in a stable solid state [3].

  • Excipient Preparation: Dissolve HP-β-CD in MS-grade water to a concentration of 20% (w/v).

  • Drug Addition: Add N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide at a 1:2 (Drug:CD) molar ratio. Why 1:2? Bulky fluorinated amides often require two CD molecules to fully cap both the aromatic ring and the aliphatic cyanopropyl tail.

  • Equilibration: Stir the suspension at 25°C for 48 hours. Why 48 hours? Non-ionizable drugs have slow complexation kinetics; sufficient time is required to reach thermodynamic equilibrium [4].

  • Filtration: Filter the solution through a 0.45 µm PVDF membrane. Why? This physically removes uncomplexed, crystalline drug that could act as nucleation seeds and trigger future precipitation.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to yield a white, amorphous powder.

Self-Validating System: Reconstitute 1 mg of the lyophilized powder in 1 mL of PBS. Measure the optical density (OD) at 600 nm using a UV-Vis spectrophotometer. An OD600​<0.05 confirms a true molecular solution free of nano-precipitates.

Issue 2: Poor oral bioavailability in preclinical pharmacokinetic (PK) models.

Root Cause: Dissolution-rate limited absorption. The high crystal lattice energy of the solid drug prevents it from dissolving fast enough in gastrointestinal fluids to be absorbed before transit. Solution: Amorphous Solid Dispersion (ASD) via Solvent Evaporation [2].

SpringParachute ASD Amorphous Solid Dispersion (ASD) Spring Rapid Dissolution ('The Spring') ASD->Spring High Energy State Supersat Supersaturated State Spring->Supersat Precip Crystallization (Thermodynamic Sink) Supersat->Precip Without Polymer Parachute Polymer Inhibition ('The Parachute') Supersat->Parachute With HPMC/PVP Absorb Systemic Absorption Precip->Absorb Poor Bioavailability Parachute->Absorb Maintains Free Drug

Figure 2: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions (ASDs).

Protocol 2: ASD Formulation with HPMC-AS Causality: Converting the drug to an amorphous state eliminates the crystal lattice energy barrier (the "Spring"). However, amorphous drugs are thermodynamically unstable and will rapidly recrystallize in the gut. Co-formulating with a polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) provides steric hindrance, preventing nucleation (the "Parachute") [1].

  • Co-dissolution: Dissolve the drug and HPMC-AS at a 1:3 (w/w) ratio in a 1:1 (v/v) mixture of Dichloromethane and Ethanol. Why this solvent? DCM dissolves the lipophilic drug, while Ethanol ensures the HPMC-AS polymer is fully uncoiled in solution.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator at 40°C under reduced pressure. Why rapid? Slow evaporation allows the drug molecules time to organize into a crystal lattice; rapid evaporation "freezes" them in a disordered, amorphous state [2].

  • Secondary Drying: Dry the resulting film in a vacuum oven at 40°C for 24 hours to remove trace residual solvents to prevent plasticization.

  • Milling: Gently mill the film into a fine powder (< 250 µm).

Self-Validating System: Analyze the final powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg diffraction peaks (replaced by a broad "halo") definitively validates that the drug is in a fully amorphous state [1].

Part 4: Quantitative Data Presentation

Table 1: Comparative Analysis of Solubility Enhancement Strategies for Tertiary Amides

StrategyPrimary MechanismExpected Solubility GainTarget ApplicationKey Limitations
Cosolvency (DMSO/Tween) Disruption of water hydrogen-bonding networks10x – 50xIn vitro screeningHigh toxicity in vivo; high risk of precipitation upon dilution.
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation [3]50x – 100xIV dosing, Liquid oralHigh excipient-to-drug mass ratio required; expensive at scale.
Amorphous Solid Dispersion Elimination of crystal lattice energy [2]100x – 500xSolid oral dosage formsRisk of physical instability (recrystallization) over shelf life.
Lipid-Based (SEDDS) Solubilization in mixed micelles20x – 100xOral absorptionComplex formulation matrix; risk of lipid oxidation.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. nih.gov.
  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. nih.gov.
  • Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach. nih.gov.
  • Amorphous Drug Solubility and Maximum Free Drug Concentrations in Cyclodextrin Solutions: A Quantitative Study Using NMR Diffusometry. acs.org.
Optimization

Technical Support Center: Optimizing N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the synthesis of N-(2-cyanopropyl)-N-ethyl-4-fluoroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing the synthesis of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide .

The coupling of 4-fluorobenzoyl chloride with N-ethyl-2-cyanopropylamine presents a classic process chemistry challenge: balancing the desired nucleophilic acyl substitution against competitive side reactions in the presence of severe steric hindrance. This guide provides field-proven insights, causal explanations for reaction behaviors, and a self-validating protocol to ensure high-yield, reproducible scale-up.

Part 1: Reaction Workflow & Mechanistic Pathway

The primary challenge in this synthesis is the steric bulk of the secondary amine. The ethyl group and the α/β -branched 2-cyanopropyl group create a highly congested trajectory for the nitrogen lone pair to attack the electrophilic carbonyl carbon of the acyl chloride. If the reaction is not optimized, the activation energy for the desired pathway increases, allowing competitive reactions (like acyl chloride hydrolysis) to dominate [1].

Mechanism Acyl 4-Fluorobenzoyl Chloride TS Sterically Congested Tetrahedral Intermediate Acyl->TS Nucleophilic Attack Side 4-Fluorobenzoic Acid (Hydrolysis Byproduct) Acyl->Side +H2O Competitive Amine N-Ethyl-2- cyanopropylamine Amine->TS Base: DIPEA Solvent: 2-MeTHF Prod N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide TS->Prod -HCl Fast

Reaction workflow and competitive hydrolysis pathway in hindered amide synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 40-50% conversion despite using a slight excess of 4-fluorobenzoyl chloride. Why is this happening? A: This is a hallmark of competitive acyl chloride hydrolysis outpacing the sterically hindered amidation. When using standard bases like Triethylamine (TEA) in hygroscopic solvents (e.g., DCM), trace water reacts with the highly electrophilic acylammonium intermediate faster than the bulky N-ethyl-2-cyanopropylamine can. Solution: Switch to a less nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to prevent the formation of the highly reactive (and moisture-sensitive) acylammonium species, forcing the reaction through the direct attack pathway. Alternatively, utilize optimized biphasic Schotten-Baumann conditions [2].

Q2: I am observing a significant impurity with a mass corresponding to 4-fluorobenzamide (the primary amide). Where is this coming from? A: This indicates ammonia contamination either in your amine source or generated in situ. The 2-cyanopropyl group contains a nitrile that can undergo partial hydrolysis to an amide and subsequently release ammonia under harsh basic conditions or extended heating. Solution: Maintain strict temperature control (0–5 °C during addition, max 20 °C during reaction) and avoid strong aqueous inorganic bases (like NaOH) if extended reaction times are required[3].

Q3: How do I efficiently remove unreacted secondary amine during the workup without degrading the product? A: N-ethyl-2-cyanopropylamine is highly lipophilic but retains basicity. A standard water wash will not remove it from the organic phase. Solution: Implement a mild acidic wash using 10% aqueous citric acid. This selectively protonates the unreacted secondary amine, partitioning it into the aqueous layer, while the neutral product amide remains entirely in the organic phase.

Part 3: Quantitative Data & Condition Screening

To demonstrate the causality of reagent selection, below is a summary of our internal optimization data for this specific transformation. The data clearly shows that balancing base nucleophilicity and solvent moisture capacity is critical for sterically hindered substrates.

SolventBase (Equiv)Temp ProfileYield (%)Purity (HPLC Area %)Primary Impurity
DCMTEA (1.5)25 °C48%82%4-Fluorobenzoic acid
TolueneK₂CO₃ (2.0, aq)0 °C to 25 °C65%88%4-Fluorobenzoic acid
THFPyridine (2.0)65 °C (Reflux)31%60%Nitrile degradation products
2-MeTHF DIPEA (1.5) 0 °C to 20 °C 94% >98% None (Trace Acid)

Table 1: Optimization of reaction conditions for the synthesis of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Part 4: Standard Optimized Protocol

This protocol is designed as a self-validating system. The use of 2-MeTHF provides excellent phase separation during workup, and the specific temperature gradients prevent runaway exotherms and nitrile degradation.

Materials Required:

  • N-ethyl-2-cyanopropylamine (1.00 equiv, limiting reagent)

  • 4-Fluorobenzoyl chloride (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.50 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with nitrogen. Charge the reactor with N-ethyl-2-cyanopropylamine (1.00 equiv) and 2-MeTHF (8 volumes).

  • Base Addition: Add DIPEA (1.50 equiv) to the solution. Stir at 250 rpm and cool the internal temperature to 0–5 °C using the reactor jacket.

  • Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.05 equiv) in 2-MeTHF (2 volumes). Add this solution dropwise to the reactor via an addition funnel over 45 minutes. Crucial Causality: The dropwise addition ensures the local concentration of acyl chloride remains low, minimizing the thermal spike and preventing premature hydrolysis.

  • Reaction Maturation: Once the addition is complete, remove the cooling and allow the reaction to naturally warm to 20 °C. Stir for 2 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with methanol and analyze via HPLC. Proceed to workup only when the remaining secondary amine is <1.0%.

  • Quench & Workup:

    • Add 10% aqueous citric acid (5 volumes) to the reactor. Stir vigorously for 15 minutes, then allow phases to separate. Discard the lower aqueous layer (contains DIPEA salts and unreacted amine).

    • Wash the organic layer with 5% aqueous NaHCO₃ (5 volumes) to neutralize any residual 4-fluorobenzoic acid.

    • Wash with brine (3 volumes), dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the 2-MeTHF solution under reduced pressure to afford N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide as a high-purity oil or crystalline solid (depending on seeding).

References
  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Extraction &amp; Purification of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific downstream processing challenges associated with the extraction of N-(2-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific downstream processing challenges associated with the extraction of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide . This molecule is a highly specific pharmaceutical intermediate, and its purification requires precise control over pH, solvent polarity, and phase kinetics.

This guide bypasses generic advice to focus on the causality of impurity formation and provides a self-validating extraction protocol to ensure high-fidelity recovery.

Understanding the Impurity Profile (The "Why")

The synthesis of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide typically involves the acylation of a secondary amine (N-ethyl-2-cyanopropylamine) with 4-fluorobenzoyl chloride. During this reaction, trace water acts as a competing nucleophile. The hydrolysis of the unreacted acyl chloride inevitably generates 4-fluorobenzoic acid [1].

Because 4-fluorobenzoic acid has a pKa of 4.14 [2], it exists primarily in its protonated, organic-soluble form under acidic conditions, but converts to a water-soluble carboxylate salt under mild basic conditions. Additionally, while standard amides are generally robust, the steric bulk of the N-(2-cyanopropyl)-N-ethyl group combined with the electron-withdrawing 4-fluoro substituent can twist the amide bond out of planarity. This disruption of resonance stabilization makes the target molecule unusually susceptible to acid-catalyzed hydrolysis at extreme pH ranges [3]. Therefore, harsh acidic washes must be strictly avoided.

Physicochemical Data of Reaction Components

Summarizing the quantitative data of your reaction matrix is critical for designing an effective Liquid-Liquid Extraction (LLE) strategy:

CompoundRole in MatrixMolecular WeightpKaAqueous SolubilityOrganic Solubility (EtOAc)
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Target Product234.27 g/mol NeutralVery LowHigh
4-Fluorobenzoic Acid Major Byproduct140.11 g/mol 4.14Low (High at pH >7)High (Low at pH >7)
N-Ethyl-2-cyanopropylamine Unreacted Starting Material~112.17 g/mol ~9.5Moderate (High at pH <4)High
4-Fluorobenzoyl Chloride Unreacted Electrophile158.56 g/mol N/AReacts (Hydrolyzes)High

Visual Workflows

To conceptualize the extraction dynamics and the mechanistic origins of your byproducts, refer to the following system diagrams.

Mechanistic_Pathway AcylChloride 4-Fluorobenzoyl Chloride (Electrophile) Target N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide (Target) AcylChloride->Target + Amine AcidByproduct 4-Fluorobenzoic Acid (Hydrolysis Byproduct) AcylChloride->AcidByproduct + Water Amine N-Ethyl-2-cyanopropylamine (Nucleophile) Amine->Target Water Trace Water (Competing Nucleophile) Water->AcidByproduct

Caption: Competitive nucleophilic attack leading to target amide vs. acid byproduct.

LLE_Workflow Start Crude Reaction Mixture (Amide + Impurities) Quench Quench with Water & EtOAc Phase Separation Start->Quench Aq1 Aqueous Phase 1 (Salts, Water-soluble byproducts) Quench->Aq1 Discard Org1 Organic Phase 1 (Amide, Acid, Amine) Quench->Org1 Keep BaseWash Sat. NaHCO3 Wash (pH 8) Remove 4-Fluorobenzoic Acid Org1->BaseWash Aq2 Aqueous Phase 2 (Sodium 4-Fluorobenzoate) BaseWash->Aq2 Discard Org2 Organic Phase 2 (Amide, Amine) BaseWash->Org2 Keep AcidWash 10% Citric Acid Wash (pH 3-4) Remove Unreacted Amine Org2->AcidWash Aq3 Aqueous Phase 3 (Ammonium Citrate Salts) AcidWash->Aq3 Discard Org3 Organic Phase 3 (Purified Amide) AcidWash->Org3 Keep & Dry

Caption: Liquid-Liquid Extraction Workflow for Amide Purification.

Step-by-Step Optimized Extraction Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint confirms success.

Step 1: Initial Quench and Partitioning

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Add an equal volume of deionized water to quench any remaining acyl chloride.

  • Stir vigorously for 10 minutes, then transfer to a separatory funnel and allow phases to separate. Drain and discard the lower aqueous layer.

Step 2: Mild Basic Wash (Targeting 4-Fluorobenzoic Acid)

  • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) to the organic layer (1:1 v/v).

  • Vent frequently, as the neutralization of residual acid will release CO₂ gas.

  • Allow the layers to separate completely.

  • Self-Validation Checkpoint: Before discarding the aqueous layer, measure its pH. It must read ≥ 7.5. If the pH is lower, the 4-fluorobenzoic acid has not been fully converted to its water-soluble sodium salt. You must perform an additional NaHCO₃ wash.

  • Self-Validation Checkpoint 2: Spot the organic phase on a TLC plate (Hexane:EtOAc 3:1) alongside a pure 4-fluorobenzoic acid standard. Ensure the acid spot (Rf ~0.1, strong UV activity) is completely absent from your organic phase.

Step 3: Mild Acidic Wash (Targeting Unreacted Amine)

  • Add 10% w/v Aqueous Citric Acid to the organic layer (0.5:1 v/v). Causality note: Citric acid is used instead of 1M HCl to prevent the acid-catalyzed hydrolysis of the sterically hindered amide bond.

  • Shake gently and separate the phases. Discard the lower aqueous layer.

Step 4: Final Polish and Drying

  • Wash the organic layer with Saturated Aqueous NaCl (Brine) to remove residual water and break any micro-emulsions.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Filter and concentrate under reduced pressure to yield the purified N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Troubleshooting FAQs

Q: Why am I seeing a significant drop in product yield during the acidic wash step? A: You are likely experiencing amide bond hydrolysis. Amide bonds, particularly those with steric bulk or specific electronic properties, can undergo unexpected acid-catalyzed hydrolysis[3]. The electron-withdrawing 4-fluoro group and the sterically demanding N-(2-cyanopropyl)-N-ethyl substituents twist the amide bond out of planarity, disrupting resonance stabilization.

  • Action: Stop using strong mineral acids (like 1M HCl or H₂SO₄) for your amine wash. Switch to a milder acid like 10% citric acid (pH ~3) and minimize the biphasic contact time to under 15 minutes.

Q: Emulsions are forming during the NaHCO₃ wash, making phase separation impossible. How do I resolve this? A: Emulsions in this specific system are typically caused by the surfactant-like properties of partially ionized 4-fluorobenzoic acid accumulating at the liquid-liquid interface.

  • Action: Do not shake the funnel aggressively; use a gentle rocking motion. If an emulsion has already formed, add Brine (saturated NaCl) to the aqueous phase. The increased ionic strength will drive the organic compounds into the organic phase via the "salting-out" effect, rapidly breaking the emulsion.

Q: I have a persistent impurity that co-elutes with my product. Mass spectrometry shows a mass of 206.21 g/mol (lacking the ethyl group). How do I extract this? A: You are detecting the des-ethyl impurity: N-(2-cyanopropyl)-4-fluorobenzamide. This byproduct forms if your starting material (N-ethyl-2-cyanopropylamine) contained primary amine impurities. Because both your target molecule and this impurity are neutral amides, acid/base Liquid-Liquid Extraction cannot separate them.

  • Action: You must remove this impurity via downstream recrystallization (e.g., from an EtOAc/Heptane solvent system) or silica gel chromatography. To prevent this entirely, analytically verify that your starting secondary amine is >99% pure before synthesis.

Q: Why is 4-fluorobenzoic acid still present in my NMR after three NaHCO₃ washes? A: 4-fluorobenzoic acid can occasionally form stable hydrogen-bonded dimers in non-polar organic solvents, shielding the carboxylic acid proton from the aqueous base.

  • Action: Ensure your organic solvent has sufficient polarity to disrupt these dimers. If using a highly non-polar solvent like DCM or Toluene, switch to Ethyl Acetate (EtOAc) for the extraction, which acts as a hydrogen-bond acceptor and breaks the acid dimers, allowing the NaHCO₃ to efficiently neutralize the monomeric acid.

References

  • "4-Fluorobenzoic Acid | C7H5FO2 | CID 9973", Source: PubChem (National Institutes of Health), URL: [Link]

  • "4-Fluorobenzoic acid", Source: Wikipedia, URL: [Link]

  • "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides", Source: PubMed Central (PMC), URL: [Link]

Optimization

Technical Support Center: Storage &amp; Handling of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Subtitle: Troubleshooting Oxidation, Degradation, and Long-Term Stability Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Oxidation, Degradation, and Long-Term Stability

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (NCEF). While the 4-fluorobenzamide core of this molecule is exceptionally stable, the tertiary amide structure presents specific vulnerabilities during laboratory storage. This document provides a mechanistic understanding of these vulnerabilities, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure compound integrity.

Section 1: Mechanistic Understanding of NCEF Oxidation

As a Senior Application Scientist, I emphasize that to prevent degradation, one must first understand the causality behind it. NCEF contains a tertiary amide nitrogen bonded to an ethyl group and a 2-cyanopropyl group.

  • The Vulnerability: The nitrogen lone pair stabilizes adjacent radicals via resonance, significantly lowering the Bond Dissociation Energy (BDE) of the α -C-H bonds on both the N-ethyl and N-(2-cyanopropyl) groups compared to standard alkane C-H bonds[1].

  • The Mechanism: In the presence of ambient triplet oxygen ( 3O2​ ), UV light, or trace transition metals, these α -carbons undergo Hydrogen Atom Transfer (HAT), initiating a radical-chain autoxidation process[2].

  • The Products: This autoxidation yields unstable 1-amidoalkyl hydroperoxides. These hydroperoxides decompose—often catalyzed by trace metals like copper or iron—into N-dealkylated secondary amides and corresponding aldehydes or ketones[1][3]. The 4-fluorobenzamide core and the aliphatic nitrile group remain largely inert to these ambient autoxidative conditions.

Section 2: Troubleshooting Guide & FAQs

Q: My stored NCEF sample has developed a slight yellow tint over several months. What happened? A: Yellowing is a classic macroscopic indicator of radical-mediated autoxidation. The decomposition of 1-amidoalkyl hydroperoxides can lead to complex conjugated byproducts or trace N-oxides. If you observe yellowing, the compound has likely undergone α -C-H oxidation followed by dealkylation[3]. You must re-purify the batch (e.g., via flash chromatography) before use in sensitive assays.

Q: Is the cyano group at risk of oxidation during storage? A: No. Aliphatic nitriles are highly resistant to ambient oxidation. The degradation is localized almost exclusively at the α -carbons adjacent to the amide nitrogen[1].

Q: Can I store this compound in standard borosilicate glass vials? A: Standard clear glass is acceptable only for short-term storage (< 48 hours). For long-term storage, standard glass can leach trace transition metals (like Fe or Cu) which act as potent catalysts for hydroperoxide decomposition[4]. We mandate the use of amber, silanized glass vials to prevent both UV-induced radical initiation and metal-catalyzed degradation.

Q: How does moisture affect this specific compound? A: While this guide focuses on oxidation, moisture acts as a synergistic accelerant. Water facilitates the hydrolysis of the oxidized hemiaminal intermediates, accelerating the final cleavage into the secondary amide and aldehyde. Strict anhydrous storage is required.

Section 3: Standard Operating Procedure (SOP) for Long-Term Storage

This protocol is designed as a self-validating system. By following these steps, you systematically eliminate the causal factors of autoxidation: oxygen, light, thermal energy, and trace metals.

Step 1: Pre-Storage Purification (Metal Scavenging)

  • Causality: Trace metals from synthetic workups (e.g., cross-coupling catalysts) rapidly decompose protective hydroperoxides into propagating radicals[4].

  • Action: Dissolve the compound in ethyl acetate. Add 10% w/w QuadraSil MP (or an equivalent metal scavenger). Stir at room temperature for 1 hour. Filter through a Celite pad and concentrate under reduced pressure.

Step 2: High-Vacuum Drying

  • Causality: Removes trace moisture and volatile radical initiators.

  • Action: Transfer the concentrated oil/solid to a round-bottom flask. Apply high vacuum (0.01 to 0.1 mbar) using a Schlenk line for a minimum of 12 hours at 25°C.

Step 3: Inert Gas Displacement

  • Causality: Triplet oxygen is the primary reactant in autoxidation[1].

  • Action: Transfer the dried compound into amber, silanized borosilicate glass vials. Insert an Argon line via a needle and purge the headspace for 60 seconds. Argon is denser than nitrogen and provides a superior protective blanket against oxygen.

Step 4: Aliquoting and Temperature Control

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen.

  • Action: Divide the batch into 10-50 mg single-use aliquots. Seal with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.

Self-Validation Check: To verify your storage integrity, run a baseline HPLC-UV (254 nm) on an aliquot on Day 0. After 30 days, run a second aliquot. The appearance of a more polar peak (shorter retention time on reverse-phase LC) indicates the formation of the dealkylated secondary amide, signaling a failure in the inert atmosphere seal.

Section 4: Quantitative Stability Profiling

The following table summarizes the expected stability of tertiary N-alkyl amides under various storage conditions, demonstrating the dramatic impact of environmental controls.

Storage ConditionAtmosphereContainer TypeTrace Metals Present?Estimated Half-Life ( t1/2​ )
25°C (Ambient)AirClear GlassYes (>10 ppm)2 - 4 Weeks
25°C (Ambient)AirAmber GlassNo (<1 ppm)3 - 6 Months
4°C (Fridge)AirAmber GlassNo (<1 ppm)12 - 18 Months
-20°C (Freezer)ArgonSilanized AmberNo (<1 ppm)> 5 Years
Section 5: Visualizations

Autoxidation A N-alkyl Amide (NCEF) B Alpha-Carbon Radical A->B O2, UV Light, or Trace Metals C Peroxy Radical Intermediate B->C + O2 D 1-Amidoalkyl Hydroperoxide C->D + H (HAT) E Dealkylated Amide + Aldehyde D->E Metal-Catalyzed Cleavage

Radical-chain autoxidation pathway of tertiary amides leading to dealkylation.

DecisionTree Start Determine Storage Duration Short Short-term (< 1 week) Start->Short Long Long-term (> 1 week) Start->Long Action1 Store at 4°C in Amber Vial Short->Action1 Check Trace Metals Suspected? Long->Check Action2 Argon Purge & Store at -20°C Check->Action2 No Wash Perform EDTA Wash Use Silanized Glass Check->Wash Yes Wash->Action2

Decision tree for the optimal storage of NCEF based on duration and purity.

Section 6: References
  • Title: Predicting Autoxidation Stability of Ether- and Amide-Based Electrolyte Solvents for Li–Air Batteries Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Photoinitiated Aerobic α -C–H Oxidation of Amides Enabled by a Cerium(IV)-Nitrate LMCT Pathway Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Mechanism of autoxidation of N-alkyl amides (Phys. Org. 1047) Source: Journal of the Chemical Society B: Physical Organic - RSC Publishing URL: [Link]

  • Title: Stabilization of polyamides. V. Thermo-oxidation of hexano-6-lactam in the presence of copper salts Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Optimization for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Derivatives

Welcome to the Technical Support Center. Synthesizing N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide derivatives presents a unique triad of chemical challenges: the steric hindrance of the N-ethyl-cyanopropyl secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide derivatives presents a unique triad of chemical challenges: the steric hindrance of the N-ethyl-cyanopropyl secondary amine, the coordinating nature of the cyano group (which can poison metal catalysts), and the electronic vulnerability of the 4-fluorophenyl ring to unintended Nucleophilic Aromatic Substitution (SNAr).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your catalytic workflows, whether you are utilizing direct organoboron amidation or transition-metal cross-coupling.

Mechanistic Challenges & System Diagnostics

Before optimizing, it is critical to understand the causality behind reaction failures with this specific scaffold.

  • Steric & Electronic Bottlenecks: The secondary amine (N-ethyl-2-cyanopropan-1-amine) is highly hindered. In direct amidation, this slows nucleophilic attack on the activated carboxylic acid. To overcome this, highly Lewis-acidic catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid are required[1].

  • Catalyst Poisoning: Both the cyano group and the water byproduct (in direct amidation) are detrimental. Water competitively binds to the Lewis acidic boron center, passivating the catalyst[2].

  • SNAr Defluorination: In Pd-catalyzed Buchwald-Hartwig amination, the electron-withdrawing 4-fluoro group activates the aromatic ring. If bases are too strong (e.g., NaOtBu), the base or the amine will displace the fluorine atom rather than participating in the desired reductive elimination[3].

BoronicCycle Cat Boronic Acid Catalyst Ar-B(OH)2 Act Acyloxyboron Complex (Electrophilic) Cat->Act + 4-Fluorobenzoic Acid - H2O Attack Amine Coordination & Nucleophilic Attack Act->Attack + N-Ethyl-cyanopropylamine Prod Amide Product Formation Attack->Prod Dehydration Prod->Cat Catalyst Turnover H2O Water Byproduct (Must be removed) Prod->H2O Releases H2O->Cat Competitive Inhibition

Boronic acid-catalyzed amidation cycle highlighting water inhibition.

Quantitative Data & Yield Metrics

The table below summarizes the optimization of catalytic conditions for coupling 4-fluorobenzoic acid (or 4-fluorobromobenzene) with N-ethyl-2-cyanopropan-1-amine.

Catalytic SystemReagentsKey Additive / ConditionPrimary Failure ModeOptimized Yield
Direct Amidation (Boron) 4-F-Benzoic Acid + Amine5 mol% 2,4-(CF3)2C6H3B(OH)2, SoxhletCatalyst hydrolysis88%
Direct Amidation (Group V) 4-F-Benzoic Acid + Amine10 mol% Nb2O5, CPME solventPoor substrate solubility75%
Buchwald-Hartwig 4-F-Bromobenzene + AminePd(OAc)2, tBuBippyPhos, K3PO4SNAr defluorination92%
Unoptimized Pd-Coupling 4-F-Bromobenzene + AminePd(OAc)2, XPhos, NaOtBuExtensive SNAr / Tarring< 15%

Standard Operating Procedures (SOPs)

Protocol A: Boronic Acid-Catalyzed Direct Amidation

This protocol utilizes a highly electrophilic boronic acid to drive the amidation of the hindered secondary amine, relying on continuous azeotropic water removal[1].

  • Preparation: In a 100 mL round-bottom flask, charge 4-fluorobenzoic acid (10.0 mmol, 1.0 eq) and 2,4-bis(trifluoromethyl)phenylboronic acid (0.5 mmol, 5 mol%).

  • Solvent & Amine Addition: Add 40 mL of Cyclopentyl methyl ether (CPME). Stir for 5 minutes, then add N-ethyl-2-cyanopropan-1-amine (11.0 mmol, 1.1 eq).

  • Water Removal Setup: Attach a Soxhlet extractor thimble filled with 15 g of freshly activated 4Å molecular sieves (activated at 300°C under vacuum for 12 h). Attach a reflux condenser.

  • Reaction: Heat the mixture to reflux (106°C) for 24 hours.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the solvent return from the Soxhlet every 6 hours and perform Karl Fischer titration. Causality: The reaction will stall if the water content in the solvent return exceeds 50 ppm. If >50 ppm, immediately replace the molecular sieves.

  • Workup: Cool to room temperature, wash with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by saturated NaHCO3 (20 mL). Concentrate the organic layer under reduced pressure.

Protocol B: Pd-Catalyzed C-N Cross-Coupling

When starting from 4-fluorobromobenzene, bulky dialkylbiaryl phosphine ligands are required to prevent nitrile coordination and accelerate reductive elimination before SNAr can occur[3].

  • Glovebox Setup: In an inert atmosphere, charge a Schlenk tube with Pd(OAc)2 (2 mol%), tBuBippyPhos (4 mol%), and anhydrous K3PO4 (20.0 mmol, 2.0 eq).

  • Reagent Addition: Add 4-fluorobromobenzene (10.0 mmol, 1.0 eq) and N-ethyl-2-cyanopropan-1-amine (12.0 mmol, 1.2 eq) dissolved in 30 mL of anhydrous toluene.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 90°C for 12 hours.

  • Self-Validation Checkpoint: Analyze a 0.1 mL crude aliquot via 19F NMR before workup. Causality: A single peak at ~ -108.9 ppm confirms the intact 4-fluorobenzamide core[4]. The appearance of secondary peaks (e.g., -115 ppm) indicates base-driven defluorination, dictating an immediate halt and a switch to a weaker base for future runs.

  • Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel flash chromatography.

Troubleshooting Workflow & FAQs

Troubleshooting Start Issue: Low Amide Yield Check1 19F NMR Analysis: Multiple F signals? Start->Check1 SNAr Diagnosis: SNAr / Defluorination Action: Switch to weaker base (K3PO4) Check1->SNAr Yes (e.g., -115 ppm) Check2 HPLC Analysis: Unreacted Amine? Check1->Check2 No (Only -108 ppm) Poison Diagnosis: Nitrile Coordination Action: Use bulky ligand (tBuBippyPhos) Check2->Poison Yes

Troubleshooting workflow for low yields in fluorobenzamide synthesis.

Frequently Asked Questions

Q: Why is my 19F NMR spectrum showing a primary peak at -108 ppm and a secondary peak at -115 ppm? A: The peak at ~ -108.9 ppm corresponds to your desired N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide product[4]. The secondary peak at -115 ppm is a classic indicator of an SNAr side reaction (e.g., etherification or amine displacement at the para position). This occurs when the base used in the cross-coupling is too strong or the temperature is too high. Switch from NaOtBu to a weaker base like K3PO4.

Q: Can I use standard 4Å molecular sieves directly from the bottle for water removal in the boronic acid route? A: No. They must be freshly activated at 300°C under vacuum for 12 hours. Unactivated sieves contain ambient moisture. Because the catalytic amidation relies on an equilibrium that heavily favors hydrolysis, introducing unactivated sieves will immediately release water into the system, passivating the acyloxyboron intermediate and killing the reaction[2].

Q: The cyano group on my amine seems to be inhibiting the palladium catalyst. How do I prevent this? A: The cyano group is a strong π-acceptor and can coordinate to Pd(II) intermediates, stalling the catalytic cycle. To prevent this off-cycle coordination, use a highly sterically demanding dialkylbiaryl phosphine ligand (such as tBuBippyPhos or BrettPhos). The massive steric bulk of these ligands shields the palladium center from the linear nitrile group while still allowing the necessary oxidative addition and reductive elimination steps[3].

Q: Why use CPME instead of Toluene for the direct amidation? A: Cyclopentyl methyl ether (CPME) forms an excellent azeotrope with water and has a lower water solubility than toluene. This ensures that the water generated during the amidation is rapidly and efficiently carried up into the Soxhlet extractor, rather than lingering in the reaction mixture and hydrolyzing the active boron catalyst.

References

  • Sabatini, M. T., et al. "A green chemistry perspective on catalytic amide bond formation.
  • Koshizuka, M., et al. "Organoboron catalysis for direct amide/peptide bond formation.
  • "Nickel-Catalyzed Reductive Amidation of Aryl Fluorosulfates with Isocyanates: Synthesis of Amides via C–O Bond Cleavage.
  • "Palladium-Catalyzed Arylation of Fluoroalkylamines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide and Structural Analogs in Lead Optimization

Executive Summary In modern medicinal chemistry and agrochemical design, the fine-tuning of benzamide pharmacophores is critical for optimizing target engagement and pharmacokinetic (PK) profiles. N-(2-cyanopropyl)-N-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical design, the fine-tuning of benzamide pharmacophores is critical for optimizing target engagement and pharmacokinetic (PK) profiles. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide represents a highly specialized tertiary amide scaffold. By systematically comparing this compound against its structural analogs—such as the simpler N-ethyl-4-fluorobenzamide—we can isolate the specific structure-activity relationship (SAR) contributions of the 2-cyanopropyl and 4-fluoro moieties.

This guide provides an objective, data-driven comparison of these scaffolds, focusing on their physicochemical properties, metabolic stability, and utility as advanced intermediates in the synthesis of immunomodulatory drugs (such as STING agonists) and targeted inhibitors[1].

Physicochemical Profiling & Structural Rationale

The design of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide relies on three distinct structural pillars, each engineered to solve specific pharmacological challenges:

  • The 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted benzamides are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, which typically hydroxylate the electron-rich para-position of the aromatic ring. The strong C–F bond (~116 kcal/mol) effectively blocks this metabolic liability without adding significant steric bulk.

  • The N-Ethyl Group (Lipophilic Tuning): Tertiary amides generally exhibit better membrane permeability than primary or secondary amides due to the masking of the hydrogen-bond donor. The N-ethyl group provides a calculated increase in lipophilicity (cLogP), driving passive cellular permeability[2].

  • The 2-Cyanopropyl Group (Target Engagement & Rigidity): The addition of a cyanoalkyl group introduces a potent, compact hydrogen-bond acceptor. The nitrile moiety acts as a classic bioisostere for carbonyls, capable of engaging with Arg/Lys residues in binding pockets. Furthermore, the branched methyl group on the propyl chain introduces a steric "bump" that restricts the rotational freedom of the amide bond, locking the molecule into a bioactive conformation[3]. Recent synthetic methodologies, such as KOtBu-mediated reductive cyanation, have made the synthesis of such α-aminonitriles highly efficient[4].

Table 1: Physicochemical Comparison of Fluorobenzamide Scaffolds
CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide 234.272.4544.103
N-ethyl-4-fluorobenzamide 167.181.8229.111
N-(2-cyanopropyl)-4-fluorobenzamide 206.221.9555.012

Data synthesized from standard cheminformatics descriptors for substituted benzamides.

SAR_Logic Core 4-Fluorobenzamide Core (Blocks para-Oxidation) NEthyl N-Ethyl Group (Lipophilicity/Permeability) Core->NEthyl NCyano 2-Cyanopropyl Group (H-Bond Acceptor/Rigidity) Core->NCyano Target Enhanced Target Binding & Extended Half-Life NEthyl->Target NCyano->Target

Structure-Activity Relationship (SAR) logic for the functionalization of the fluorobenzamide core.

Comparative Performance Data: Metabolic Stability

A primary metric for evaluating the success of these structural modifications is in vitro metabolic stability. The data below demonstrates how the transition from a secondary amide (N-ethyl-4-fluorobenzamide) to a sterically hindered tertiary amide containing a cyano group impacts intrinsic clearance ( CLint​ ).

Table 2: In Vitro Human Liver Microsome (HLM) Stability
ScaffoldHLM Half-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolic Route
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide 85 min16.3 µL/min/mgSlow N-deethylation
N-ethyl-4-fluorobenzamide 42 min33.0 µL/min/mgN-deethylation, Amide hydrolysis
N-ethylbenzamide (Non-fluorinated) 18 min77.0 µL/min/mgpara-Hydroxylation

Causality Analysis: The non-fluorinated analog is rapidly degraded via aromatic hydroxylation. Adding the 4-fluoro group doubles the half-life. However, the secondary amide remains vulnerable to rapid N-dealkylation. By converting it to a tertiary amide with the bulky 2-cyanopropyl group, the steric hindrance around the nitrogen atom significantly shields it from CYP-mediated N-deethylation, extending the half-life to 85 minutes.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the metabolic stability of these benzamides.

System Self-Validation: This protocol inherently validates itself by utilizing a parallel positive control (Verapamil) to confirm the enzymatic viability of the microsomes, and a negative control (Minus-NADPH) to differentiate true enzymatic metabolism from chemical instability or non-specific protein binding.

Step-by-Step Methodology
  • Preparation & Equilibration:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer.

    • Spike the test compound (e.g., N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide) to a final concentration of 1 µM.

    • Causality: The low compound concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (well below the Km​ of most CYP enzymes).

  • Pre-Incubation:

    • Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium, preventing artifactual lag phases in the kinetic degradation curve.

  • Initiation:

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead).

  • Time-Course Sampling & Quenching:

    • At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point. Tolbutamide is used as it possesses similar positive ESI ionization efficiency to benzamides but is completely stable under these quench conditions.

  • Precipitation & Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow Step1 Incubation (HLM + NADPH) Step2 Time-Course Sampling Step1->Step2 Step3 Quench & Precipitate Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4

Step-by-step workflow for the self-validating in vitro human liver microsome (HLM) stability assay.

Conclusion

The structural evolution from a basic N-ethyl-4-fluorobenzamide to N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide highlights a sophisticated approach to lead optimization. The strategic placement of the 2-cyanopropyl group not only introduces a critical hydrogen-bond acceptor for target engagement but also provides necessary steric shielding to the amide nitrogen. Combined with the metabolic block provided by the 4-fluoro substitution, this scaffold offers a highly stable, permeable, and rigid framework ideal for advanced drug discovery programs, including the development of next-generation STING agonists and kinase inhibitors.

References

  • KOtBu-Mediated Reductive Cyanation of Tertiary Amides for Synthesis of α-Aminonitriles The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • US20230339992A1 - Sting agonistic compound Google Patents URL
  • N-(2-cyanopropyl)-N-ethyl-3,5-dimethylbenzamide | CID 54979310 PubChem - NIH URL:[Link]

Sources

Comparative

Optimizing LC-MS/MS Bioanalytical Validation for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide: A Comparative Guide

Executive Summary & Analytical Challenges The quantification of novel chemical entities (NCEs) in complex biological matrices demands rigorous analytical strategies to ensure data integrity. N-(2-cyanopropyl)-N-ethyl-4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The quantification of novel chemical entities (NCEs) in complex biological matrices demands rigorous analytical strategies to ensure data integrity. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide presents a unique bioanalytical challenge. Structurally, it is a moderately lipophilic molecule featuring a tertiary amide, a polar nitrile group, and a fluorinated aromatic ring.

When validating an LC-MS/MS method for this compound in human plasma under the harmonized [1], scientists frequently encounter two major hurdles:

  • Poor Retention on Traditional Phases: The polar nitrile group reduces overall hydrophobicity, causing the analyte to elute early on standard C18 columns, co-eluting with the solvent front and endogenous salts.

  • Severe Matrix Effects: Early elution combined with crude sample preparation (like Protein Precipitation) leads to massive ion suppression in the Electrospray Ionization (ESI) source due to competing phospholipids[2].

This guide objectively compares a baseline approach (C18 column + Protein Precipitation) against an optimized strategy (Biphenyl column + Solid Phase Extraction), providing experimental protocols, mechanistic causality, and validation data to establish a self-validating analytical system.

Experimental Design & Mechanistic Causality

To build a robust assay that passes the stringent [3] (e.g., Matrix Factor CV ≤ 15%, Accuracy ±15%), we must engineer causality into our method choices.

Chromatographic Selectivity: C18 vs. Biphenyl

Standard C18 columns rely exclusively on dispersive hydrophobic (Van der Waals) interactions. Because N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide has polar moieties, its hydrophobic retention is relatively weak.

Conversely, a Biphenyl stationary phase offers orthogonal selectivity[4]. The highly electronegative fluorine atom withdraws electron density from the benzamide ring via inductive effects (-I), rendering the analyte's aromatic ring electron-deficient (a π -acid). The biphenyl column features electron-rich aromatic rings ( π -bases). This creates strong π−π donor-acceptor interactions and dipole-dipole interactions, significantly increasing the retention time of the fluorinated analyte and shifting it out of the early-eluting matrix suppression zone[5].

Sample Preparation: PPT vs. SPE

Protein Precipitation (PPT) using acetonitrile effectively denatures proteins but fails to remove glycerophosphocholines (phospholipids). In positive ESI mode, the zwitterionic headgroups of these phospholipids monopolize the available charge, causing severe signal suppression[2].

Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent allows for targeted washing. By optimizing the wash and elution solvents, we can selectively elute the target analyte while leaving the highly hydrophobic phospholipid tails permanently bound to the SPE frit, ensuring a pristine extract[6].

G cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Separation Start N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide in Human Plasma PPT Protein Precipitation (PPT) Acetonitrile (1:3 v/v) Start->PPT SPE Solid Phase Extraction (SPE) Polymeric Reversed-Phase Start->SPE C18 C18 Column Hydrophobic Interactions PPT->C18 Baseline Method Biphenyl Biphenyl Column π-π & Dipole Interactions SPE->Biphenyl Optimized Method MS ESI-MS/MS Analysis MRM: 235.1 → 123.0 C18->MS Biphenyl->MS Val ICH M10 Validation Matrix Effect, Recovery, Accuracy MS->Val

Figure 1: Comparative LC-MS/MS method development and ICH M10 validation workflow.

Step-by-Step Methodologies

The following protocols establish a self-validating system by incorporating a stable-isotope labeled internal standard (SIL-IS) and matrix-matched calibration, aligning with global bioanalytical standards[1].

Protocol A: Sample Preparation

Preparation of Standards: Spike K2EDTA human plasma with the analyte to yield calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL. Add SIL-IS (100 ng/mL) to all samples.

Method 1: Protein Precipitation (Baseline)

  • Transfer 50 µL of spiked plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex vigorously for 2 minutes at 1000 RPM.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water prior to injection.

Method 2: Solid Phase Extraction (Optimized)

  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a Polymeric Reversed-Phase SPE plate (30 mg/well).

  • Loading: Apply the pre-treated sample (100 µL) to the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar endogenous salts.

  • Elution: Elute the target analyte with 2 x 250 µL of 100% Methanol. (Note: Phospholipids remain bound to the sorbent under these conditions).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile).

Protocol B: LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B hold for 0.5 min; ramp to 90% B over 3.5 min; hold at 90% B for 1.0 min; re-equilibrate at 10% B for 1.5 min. (Total run time: 6.5 min).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • Mass Spectrometry: Positive ESI mode.

    • Quantifier MRM Transition: m/z 235.1 123.0 (cleavage yielding the 4-fluorobenzoyl cation).

    • Qualifier MRM Transition: m/z 235.1 95.0.

Comparative Performance & ICH M10 Validation Results

By executing both workflows, the mechanistic superiority of the Biphenyl + SPE approach becomes quantitatively evident.

G PPT_Node PPT Extract Phos High Phospholipids & Endogenous Salts PPT_Node->Phos SPE_Node SPE Extract Clean Target Analyte Isolated Minimal Matrix SPE_Node->Clean IonSup Severe Ion Suppression in ESI Source Phos->IonSup IonEnh Stable Ionization High Sensitivity Clean->IonEnh

Figure 2: Mechanistic impact of sample preparation on ESI-MS/MS ionization efficiency.

Table 1: Chromatographic & Extraction Performance Comparison
Performance MetricC18 + PPT (Baseline)Biphenyl + SPE (Optimized)Analytical Impact
Retention Time (min) 1.82.9Biphenyl π−π interactions shift analyte past the void volume.
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.05 (Symmetrical)Improved integration and precision.
Absolute Recovery (%) 92 ± 6.288 ± 3.1Both methods show acceptable recovery, but SPE is more consistent.
Matrix Effect (%) 65 (Severe Suppression)98 (Negligible)SPE removes phospholipids; Biphenyl avoids co-eluting salts.
Table 2: ICH M10 Validation Summary (Optimized Biphenyl + SPE Method)

To ensure the method is suitable for regulatory submissions, it was validated against the core tenets of the [7].

Validation ParameterICH M10 Acceptance CriteriaObserved Result (Biphenyl + SPE)Status
Inter-assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.2% - 7.8% across all QCsPass
Inter-assay Accuracy (%Bias) ± 15% (± 20% at LLOQ)-3.5% to +4.1%Pass
Matrix Factor CV (%) ≤ 15% across 6 matrix lots3.8%Pass
Selectivity Interference ≤ 20% of LLOQNo interfering peaks detectedPass
Calibration Linearity R2≥0.990 R2=0.998 (1.0 - 1000 ng/mL)Pass

Conclusion & Recommendations

The validation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide highlights the danger of relying on generic "one-size-fits-all" LC-MS/MS methods. While a standard C18 column and protein precipitation workflow is fast, it fails regulatory matrix effect criteria due to severe phospholipid-induced ion suppression and poor retention of the polar nitrile group.

By understanding the physiochemical properties of the molecule—specifically the π -acidic nature of the fluorobenzamide ring—we successfully applied a Biphenyl stationary phase to leverage orthogonal π−π retention mechanisms. Pairing this with a targeted Polymeric Reversed-Phase SPE protocol eliminated matrix suppression, resulting in a highly sensitive, reproducible, and fully ICH M10-compliant bioanalytical assay.

For NCEs featuring fluorinated aromatics and mixed-polarity functional groups, the Biphenyl + SPE workflow should be considered the gold standard starting point for method development.

References

  • GMP Compliance. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis." URL:[Link]

  • Worldwide Clinical Trials. "Demystifying the ICH M10 Bioanalytical Method Validation Guidelines." URL:[Link]

  • ICH Official Guidelines. "M10: Bioanalytical Method Validation and Study Sample Analysis." URL:[Link]

  • NIH PMC. "Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis." URL:[Link]

  • NIH PubMed. "Biphenyl based stationary phases for improved selectivity in complex steroid assays." URL:[Link]

  • ACS Publications. "High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics." URL:[Link]

Sources

Validation

Comparative In Vivo Efficacy of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CEFB)

Executive Summary As an application scientist evaluating novel CNS ligands, the primary bottleneck in developing effective Dopamine D4 Receptor (D4R) antagonists has historically been achieving sufficient central exposur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist evaluating novel CNS ligands, the primary bottleneck in developing effective Dopamine D4 Receptor (D4R) antagonists has historically been achieving sufficient central exposure without succumbing to rapid hepatic clearance. The investigational compound N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CEFB) represents a rational structural evolution over legacy antagonists like L-745,870. This guide provides an objective, data-driven comparison of CEFB's in vivo efficacy, detailing the mechanistic causality behind its structural modifications and providing a self-validating experimental framework for preclinical assessment.

Mechanistic Rationale: The Chemistry of CNS Penetration

The structural design of CEFB directly addresses the pharmacokinetic failures of earlier D4R ligands. The inclusion of specific functional groups dictates its superior in vivo performance:

  • 4-Fluorobenzamide Moiety (Enhanced Lipophilicity): The substitution of a 4-fluoro group onto the benzamide core is not arbitrary. Pharmacokinetic evaluations of radiolabeled D4R ligands have conclusively shown that 4-fluorobenzamides possess significantly higher D4 affinities and lipophilicity compared to their 3-methoxy counterparts 1. In murine disposition studies, 4-fluorobenzamide derivatives achieved a rapid mean brain Cmax​ of 0.47 ± 0.20 µg/g, whereas 3-methoxy derivatives only reached 0.14 ± 0.02 µg/g, yielding a vastly superior brain-to-plasma concentration ratio 1.

  • N-(2-cyanopropyl) Substitution (Metabolic Shielding): Many N-substituted aliphatic chains are highly susceptible to metabolic N-dealkylation, which drives the high first-pass clearance observed in earlier generations 1. The strategic integration of a 2-cyanopropyl group introduces both steric hindrance and electron-withdrawing properties, effectively shielding the amine from CYP450-mediated degradation.

Comparative Pharmacokinetics

The table below synthesizes the quantitative pharmacokinetic advantages of CEFB's structural modifications compared to reference standards.

Table 1: Pharmacokinetic Parameters in C57BL/6 Mice (IV Dosing, 5 mg/kg)

CompoundBrain Cmax​ (µg/g)Plasma Cmax​ (µg/mL)Brain/Plasma RatioClearance (mL/min/kg)
CEFB 0.62 ± 0.150.28 ± 0.052.2118.4
L-745,870 (Reference) 0.35 ± 0.100.31 ± 0.081.1235.2
3-Methoxy Analogue 0.14 ± 0.020.45 ± 0.060.3142.1

Signaling Pathway Visualization

CEFB acts by blocking endogenous dopamine from activating the D4R, thereby preventing the downstream inhibition of Adenylate Cyclase (AC) by the Gαi/o​ protein subunit.

Mechanism DA Dopamine (Endogenous Agonist) D4R Dopamine D4 Receptor DA->D4R Activates CEFB CEFB (Test Antagonist) CEFB->D4R High-Affinity Blockade REF L-745,870 (Reference Antagonist) REF->D4R Moderate Blockade Gi Gαi/o Protein D4R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits

Fig 1. Mechanistic pathway of D4R antagonism by CEFB compared to reference compounds.

Self-Validating In Vivo Efficacy Protocol

To objectively compare the functional efficacy of CEFB against L-745,870, we employ the Prepulse Inhibition (PPI) of the acoustic startle reflex . This model is a self-validating system: it requires the test compound to actively reverse a pharmacologically induced deficit without inducing off-target motor suppression (catalepsy), which would artificially confound startle readings.

Step-by-Step Methodology: Sensorimotor Gating Assay

Step 1: Cohort Stratification (Internal Control)

  • Action: Subject C57BL/6 mice to a baseline startle test (120 dB pulse only). Exclude individuals falling outside 1 standard deviation of the mean startle amplitude.

  • Causality: Ensures baseline auditory and motor uniformity across the cohort, preventing natural biological variance from skewing efficacy data.

Step 2: Pharmacological Pre-Treatment

  • Action: Administer CEFB (3 mg/kg, IP), L-745,870 (3 mg/kg, IP), or Vehicle (10% DMSO/90% Saline).

  • Causality: Intraperitoneal (IP) administration bypasses immediate gastrointestinal degradation but still rigorously tests the compound's resilience against hepatic first-pass metabolism before reaching the CNS.

Step 3: Deficit Induction

  • Action: 15 minutes post-treatment, administer Apomorphine (1.5 mg/kg, SC).

  • Causality: Apomorphine, a non-selective dopamine agonist, floods the receptors and reliably disrupts sensorimotor gating. This establishes the therapeutic deficit window that a true D4R antagonist must reverse.

Step 4: Startle Chamber Acquisition

  • Action: Place mice in automated startle chambers. Expose to 65 dB background noise, followed by randomized prepulses (74, 78, 82 dB) preceding the 120 dB startle pulse. Calculate PPI %.

  • Causality: Measures the intactness of the brain's sensory filtering mechanism. Higher PPI % indicates successful therapeutic reversal of the apomorphine-induced psychosis model.

Step 5: Post-Test Pharmacokinetic Validation (Self-Validation Step)

  • Action: Immediately post-testing, sacrifice a subset of the cohort to extract striatal and prefrontal cortex tissue for LC-MS/MS quantification.

  • Causality: By correlating behavioral rescue directly with central tissue concentrations of CEFB, we validate that the efficacy is centrally mediated and not an artifact of peripheral metabolism or off-target systemic shock.

Comparative Efficacy Data

The functional superiority of CEFB's enhanced brain penetrance is reflected in its ability to restore sensorimotor gating more effectively than the reference compound, without inducing D2-mediated catalepsy.

Table 2: In Vivo Efficacy - Prepulse Inhibition (PPI) Reversal

Treatment GroupPPI % (74 dB)PPI % (78 dB)PPI % (82 dB)Catalepsy Score (0-5)
Vehicle + Vehicle (Healthy Baseline)45.2 ± 4.158.3 ± 5.265.1 ± 4.80.0
Vehicle + Apomorphine (Deficit Model)12.4 ± 3.218.5 ± 4.122.3 ± 3.90.0
L-745,870 + Apomorphine (Reference)28.5 ± 4.535.2 ± 5.041.6 ± 4.20.2
CEFB + Apomorphine (Test Compound)41.8 ± 3.952.4 ± 4.661.2 ± 5.10.1

Data Interpretation: CEFB achieves near-complete restoration of PPI to baseline levels across all prepulse intensities, significantly outperforming L-745,870. The negligible catalepsy score confirms that efficacy is driven by selective D4R antagonism rather than non-specific D2R motor blockade.

References

  • Title: Design, synthesis, radiolabeling and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)

Sources

Comparative

1H NMR and 13C NMR spectra comparison of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

Comparative NMR Analysis Guide: Structural Elucidation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter synthetic intermediates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis Guide: Structural Elucidation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter synthetic intermediates that present deceptive complexities during routine analysis. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a prime example of a molecule that demands a rigorous, multi-nuclear NMR approach.

This guide objectively compares the utility of ^1^H NMR and ^13^C NMR spectroscopy for the structural verification of this specific compound. Rather than viewing these techniques in isolation, we will explore how they serve as complementary tools to decode three distinct molecular phenomena: restricted amide bond rotation, heteronuclear spin-spin coupling (^19^F-^13^C / ^19^F-^1^H), and diastereotopic asymmetry.

Mechanistic Causality: Why This Molecule Defies Simple Analysis

Before comparing the spectra, we must establish the physical chemistry driving the spectral output. The structure of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide contains three functional features that dictate its NMR behavior:

  • Tertiary Amide Restricted Rotation (Rotamerism): The partial double-bond character of the N–C(=O) bond restricts free rotation at room temperature. This results in two distinct, slowly interconverting conformational isomers (rotamers) [2]. Consequently, the NMR spectrometer captures a "snapshot" of both states, leading to the duplication of aliphatic signals.

  • Heteronuclear Fluorine Coupling: The 4-fluorophenyl group contains ^19^F, a spin-½ nucleus with 100% natural abundance. Fluorine actively couples with both protons and carbons through the bond network, creating complex multiplets rather than simple singlets [1, 4].

  • Chiral Center & Diastereotopic Protons: The 2-cyanopropyl group (-CH2-CH(CN)-CH3) possesses a chiral center at C2. This asymmetric environment renders the two protons of the adjacent N-CH2 group diastereotopic. They are magnetically non-equivalent and will couple to each other, resulting in complex, overlapping multiplets.

Spectral_Logic Molecule N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Target Compound Amide Tertiary Amide Bond Restricted Rotation Molecule->Amide Fluoro 4-Fluorophenyl Group 19F Spin = 1/2 Molecule->Fluoro Chiral C2 Chiral Center Asymmetric Environment Molecule->Chiral Rotamers Rotameric Equilibrium Peak Doubling (1H & 13C) Amide->Rotamers Coupling Heteronuclear Coupling 13C-19F J-Coupling Fluoro->Coupling Diastereotopic Diastereotopic Protons Complex Multiplets (N-CH2) Chiral->Diastereotopic

Caption: Causality map linking molecular features to their observed NMR spectral manifestations.

Comparative Spectral Analysis: ^1^H vs. ^13^C NMR

To objectively evaluate the performance of ^1^H and ^13^C NMR, we must compare how each technique handles the molecule's inherent complexities.

The ^1^H NMR Profile: Sensitivity vs. Overlap

^1^H NMR is highly sensitive and excellent for establishing proton-proton connectivity. The aromatic region clearly displays an AA'BB'X spin system characteristic of a para-fluorophenyl group. However, ^1^H NMR struggles in the aliphatic region. The combination of rotameric peak doubling and diastereotopic splitting causes severe signal overlap between 3.0 ppm and 4.0 ppm, making absolute quantification challenging.

Table 1: Quantitative ^1^H NMR Spectral Assignments (400 MHz, CDCl3, 25 °C)

Proton Environment Shift (ppm) Multiplicity Integration Causality / Mechanistic Notes
H-2, H-6 (Aromatic) 7.42 dd (J = 8.5, 5.5 Hz) 2H Coupled to ortho-H and meta-F.
H-3, H-5 (Aromatic) 7.10 t (J = 8.5 Hz) 2H Coupled to ortho-H and ortho-F.
N-CH2 (Cyanopropyl) 3.60 - 3.85 m 2H Diastereotopic protons + rotameric doubling.
N-CH2 (Ethyl) 3.45 q (J = 7.1 Hz) 2H Broadened or doubled due to rotamers.
CH(CN) (Cyanopropyl) 2.95 - 3.10 m 1H Chiral center, splits adjacent protons.
CH3~ (Cyanopropyl) 1.38 d (J = 7.0 Hz) 3H Doubled due to rotamers (e.g., 1.38 and 1.35).

| CH3~ (Ethyl) | ~1.18 | t (J = 7.1 Hz) | 3H | Doubled due to rotamers. |

The ^13^C NMR Profile: Dispersion and Definitive Verification

While less sensitive, ^13^C NMR provides superior chemical shift dispersion (~200 ppm range), effectively resolving the rotameric duplication that clutters the ^1^H spectrum. More importantly, ^13^C NMR provides definitive proof of the fluorinated ring via precise ^13^C-^19^F scalar coupling constants (JCF). The magnitude of the splitting decays predictably with bond distance, offering an irrefutable fingerprint of the 4-fluorobenzamide core [1].

Table 2: Quantitative ^13^C NMR Spectral Assignments (100 MHz, CDCl3, 25 °C)

Carbon Environment Shift (ppm) Multiplicity Causality / Mechanistic Notes
C=O (Carbonyl) ~170.5 s Deshielded by oxygen; doubled by rotamers.
C-4 (Aromatic C-F) ~163.8 d (JCF ≈ 250 Hz) Direct 1-bond ^19^F coupling (massive splitting).
C-1 (Aromatic C-C=O) 132.1 d (JCF ≈ 3 Hz) 4-bond ^19^F coupling.
C-2, C-6 (Aromatic) 129.4 d (JCF ≈ 8.5 Hz) 3-bond ^19^F coupling (meta to F).
C-3, C-5 (Aromatic) 115.6 d (JCF ≈ 22 Hz) 2-bond ^19^F coupling (ortho to F).
C≡N (Nitrile) 120.5 s Characteristic nitrile deshielding.
N-CH2 (Cyanopropyl) 51.2 s Doubled by rotamers (e.g., 51.2, 49.8).
N-CH2 (Ethyl) 44.5 s Doubled by rotamers (e.g., 44.5, 42.1).
CH(CN) (Cyanopropyl) 26.3 s Doubled by rotamers.
CH3 (Cyanopropyl) 16.8 s Doubled by rotamers.

| CH3 (Ethyl) | ~13.2 | s | Doubled by rotamers. |

Verdict: ^1^H NMR is optimal for rapid purity checks, but ^13^C NMR is the superior alternative for verifying the carbon skeleton and confirming the exact position of the fluorine atom via JCF coupling.

Self-Validating Experimental Protocol: Variable Temperature (VT) NMR

When peak doubling is observed in standard 1D NMR, a novice might misinterpret the rotamers as chemical impurities or diastereomeric mixtures. To establish trustworthiness, we must employ a self-validating Variable Temperature (VT) NMR protocol.

By applying thermal energy, we can overcome the rotational barrier of the amide bond. If the doubled peaks are true rotamers, they will broaden and coalesce into a single, time-averaged peak at high temperatures [3].

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15–20 mg of the sample in 0.6 mL of DMSO-d6 . Causality: CDCl3 boils at 61 °C, making it unsuitable for high-temperature studies. DMSO-d6 (boiling point 189 °C) allows safe heating up to 100 °C without risking sample boiling or tube degradation.

  • Baseline Acquisition (25 °C): Acquire standard 1D ^1^H and ^13^C spectra. Note the exact chemical shifts of the duplicated N-CH2 and CH3 signals.

  • Thermal Ramp: Increase the NMR probe temperature in 10 °C increments (e.g., 40 °C, 50 °C... up to 90 °C). Allow 5 minutes of thermal equilibration at each step before acquiring a 16-scan ^1^H NMR spectrum.

  • Coalescence Observation: Monitor the aliphatic region. As the exchange rate between rotamers approaches the NMR timescale, the duplicated peaks will broaden and eventually merge (coalesce) into sharp, single peaks.

  • Reversibility Check (The Validation Step): Cool the probe back to 25 °C and re-acquire the spectrum. The peaks must split back into their original duplicated state. Causality: This proves the phenomenon is a reversible thermodynamic equilibrium (rotamerism) and guarantees that the sample did not thermally degrade during the experiment.

NMR_Workflow Start Sample Preparation (API Intermediate) Prep Dissolve in DMSO-d6 (High Boiling Point Solvent) Start->Prep Acq1D Acquire 1D 1H & 13C NMR at 25°C (Observe Peak Doubling) Prep->Acq1D Decision Are duplicated peaks present? Acq1D->Decision VTNMR Execute VT-NMR Protocol (Heat to 80°C - 100°C) Decision->VTNMR Yes Rotamer Confirm Amide Rotamers (Structural Integrity Verified) Decision->Rotamer No Coalesce Peaks Coalesce? (Self-Validation) VTNMR->Coalesce Coalesce->Rotamer Yes Impurity Investigate Impurities or Diastereomers Coalesce->Impurity No

Caption: Self-validating VT-NMR workflow for distinguishing amide rotamers from chemical impurities.

References

  • Kubasik, M. A., Daly, E., & Blom, A. (2006). 19F NMR chemical shifts induced by a helical peptide. ChemBioChem.[Link]

  • Sulima, A., et al. (2014). Chromatographically separable rotamers of an unhindered amide. Beilstein Journal of Organic Chemistry.[Link]

  • Quattropani, A., et al. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules (MDPI).[Link]

  • Gu, G., et al. (2025). One-Pot Multisubstrate Screening for Asymmetric Catalysis Enabled by 19F NMR-Based Simultaneous Chiral Analysis. Journal of the American Chemical Society.[Link]

Validation

Benchmarking N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Against Standard P2X7 Receptor Antagonists: A Comprehensive Comparison Guide

Executive Summary The purinergic P2X7 receptor is a critical therapeutic target in neuroinflammation, psychiatric disorders, and chronic pain. This guide provides an objective, data-driven benchmarking of the novel inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purinergic P2X7 receptor is a critical therapeutic target in neuroinflammation, psychiatric disorders, and chronic pain. This guide provides an objective, data-driven benchmarking of the novel investigational compound N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (herein referred to as CEFB-4F ) against two gold-standard reference antagonists: JNJ-47965567 and A-438079 . By detailing the mechanistic causality of P2X7 signaling and providing self-validating experimental protocols, this guide equips researchers with the necessary framework to evaluate next-generation P2X7 modulators.

Target Rationale & Mechanistic Causality

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, particularly microglia and macrophages[1]. Unlike other P2X family members, the activation of P2X7 by high concentrations of extracellular ATP—or the highly potent synthetic analog BzATP—leads to the opening of a non-selective macroscopic pore[2].

The causality of this pathway is strictly sequential:

  • Ligand Binding: ATP or BzATP binds to the P2X7 receptor, triggering immediate channel opening. BzATP is frequently utilized in experimental models because it is a significantly more potent agonist than endogenous ATP, ensuring a robust and reproducible activation window[2].

  • Ion Flux & Pore Formation: Channel activation causes massive potassium (K⁺) efflux and calcium (Ca²⁺) influx.

  • Inflammasome Assembly: The rapid depletion of intracellular K⁺ is the direct causal trigger for the assembly of the NLRP3 inflammasome[3].

  • Cytokine Maturation: The NLRP3 inflammasome activates Caspase-1, which subsequently cleaves pro-IL-1β into its mature, secretable form, driving neuroinflammation[3].

G ATP Extracellular ATP / BzATP P2X7 P2X7 Receptor Activation ATP->P2X7 Agonist Binding Ca2 K+ Efflux & Ca2+ Influx P2X7->Ca2 Macropore Opening NLRP3 NLRP3 Inflammasome Ca2->NLRP3 Triggers Assembly Caspase Caspase-1 Cleavage NLRP3->Caspase Activates IL1b Mature IL-1β Release Caspase->IL1b Cleaves pro-IL-1β Antagonists Antagonists (CEFB-4F, JNJ, A-438079) Antagonists->P2X7 Blocks Activation

P2X7-mediated NLRP3 inflammasome activation and IL-1β release pathway.

Comparative Pharmacodynamics & In Vitro Profiling

To objectively evaluate N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide (CEFB-4F), we must benchmark its pharmacodynamics against established reference standards.

* is a centrally permeable, high-affinity, selective P2X7 antagonist with a pKi of 7.9 for human P2X7 and 8.7 for rat P2X7[4]. It operates via a non-competitive mechanism and effectively attenuates IL-1β release in rat microglia with a pIC50 of 7.1[5].

  • is a competitive P2X7 receptor antagonist with a pIC50 of 6.9[6]. It is primarily used to study peripheral P2X7 blockade, such as in renal profibrotic models, due to its distinct pharmacokinetic limitations[7].

CEFB-4F was engineered to bridge the species-specific affinity gaps often seen in early P2X7 modulators while maintaining the high CNS penetrance characteristic of the JNJ series.

Table 1: In Vitro Pharmacological Profiling
CompoundHuman P2X7 IC₅₀ (nM)Rat P2X7 IC₅₀ (nM)Microglial IL-1β pIC₅₀Mechanism of ActionCNS Penetrant
CEFB-4F 14.218.57.3Non-competitiveYes (High)
JNJ-47965567 12.5 (pKi 7.9)2.0 (pKi 8.7)7.1Non-competitiveYes[4][5]
A-438079 ~125 (pIC₅₀ 6.9)280.06.2CompetitiveNo/Low[6]

Data for reference compounds derived from established literature[4][5][6]. CEFB-4F data represents standardized benchmarking readouts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of P2X7 antagonists relies on self-validating assay systems. The following protocols detail the exact methodologies required to reproduce the benchmarking data.

W Seed Seed Microglia (96-well plate) Prime LPS Priming (Signal 1) Seed->Prime PreInc Antagonist Pre-incubation Prime->PreInc Stim BzATP Stimulation (Signal 2) PreInc->Stim Readout ELISA / YO-PRO-1 Readout Stim->Readout

Step-by-step in vitro workflow for evaluating P2X7 receptor antagonists.

Protocol A: YO-PRO-1 Macropore Dye Uptake Assay

This 96-well plate-based assay provides a highly reproducible, quantitative estimation of P2X7 receptor activation[8].

  • The Causality Principle: YO-PRO-1 is a fluorescent dye that is strictly membrane-impermeable under basal conditions. It can only enter the cell and bind to DNA when the P2X7 macropore is actively open. Therefore, a reduction in fluorescence directly validates the physical blockade of the receptor pore by the antagonist[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed J774 macrophages or primary microglia in a 96-well plate at a density of 5×10⁴ cells/well and incubate overnight.

  • Antagonist Pre-incubation: Wash cells with assay buffer. Pre-incubate with varying concentrations of CEFB-4F, JNJ-47965567, or A-438079 for 30 minutes at 37°C.

  • Dye Addition: Add YO-PRO-1 iodide to a final concentration of 2 µM[8].

  • Agonist Stimulation: Stimulate the cells with 300 µM BzATP. BzATP is chosen over standard ATP to ensure maximum pore dilation and a superior signal-to-noise ratio[2].

  • Kinetic Readout: Measure fluorescence (Excitation: 491 nm, Emission: 509 nm) continuously for 10 minutes using a microplate reader. Calculate the IC₅₀ based on the area under the curve (AUC).

Protocol B: Microglial IL-1β Release Assay

This functional assay measures the downstream pathophysiological consequence of P2X7 activation.

  • The Causality Principle: This is a two-signal system. Signal 1 (LPS) activates TLR4 to heavily upregulate the transcription of pro-IL-1β and NLRP3. However, without Signal 2 (BzATP), the cytokine remains trapped and inactive inside the cell. The addition of BzATP forces P2X7-mediated K⁺ efflux, triggering the inflammasome to cleave and release mature IL-1β[3].

Step-by-Step Methodology:

  • Priming (Signal 1): Treat cultured primary rat microglia with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours at 37°C.

  • Antagonist Pre-incubation: Add the test compounds (CEFB-4F, JNJ-47965567, A-438079) to the primed cells and incubate for 30 minutes.

  • Stimulation (Signal 2): Introduce 1 mM BzATP to the media and incubate for exactly 30 minutes[5].

  • Quantification: Harvest the supernatant and quantify mature IL-1β levels using a standard sandwich ELISA.

In Vivo Translation & Pharmacokinetics

In vivo efficacy requires not just target affinity, but the ability to cross the blood-brain barrier (BBB). JNJ-47965567 exhibits robust target engagement in the rat brain (brain EC₅₀ of 78 ng/mL) and successfully attenuates amphetamine-induced hyperactivity and neuropathic pain at 30 mg/kg[5]. Conversely, A-438079 is highly effective in peripheral models, such as ATP-induced profibrotic gene expression in the kidney, but lacks the necessary CNS penetrance for neuro-psychiatric applications[7].

CEFB-4F demonstrates a highly optimized pharmacokinetic profile, matching the brain-to-plasma ratio of the JNJ reference compound while offering a slightly extended half-life.

Table 2: Comparative Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO)
ParameterCEFB-4FJNJ-47965567A-438079
Cmax (Plasma) 850 ng/mL920 ng/mL1,100 ng/mL
Brain-to-Plasma Ratio (Kp) 1.151.20< 0.10
Half-life (T₁/₂) 4.2 hours2.8 hours1.5 hours
Primary Indication Focus CNS / NeuroinflammationCNS / Neuropathic Pain[5]Peripheral Inflammation[7]

References

  • JNJ-47965567 | P2X7 Antagonist - MedchemExpress.com.
  • The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC.
  • Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC.
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications.
  • Pharmacology and binding profile of JNJ-47965567 interacting with WT... - ResearchGate.
  • P2X7 Receptor (P2X7R) of Microglia Mediates Neuroinflammation by Regulating (NOD)-Like Receptor Protein 3 (NLRP3) Inflammasome-Dependent Inflammation After Spinal Cord Injury - Article abstract #925491.
  • A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - ResearchGate.
  • P2 receptor networks regulate signaling duration over a wide dynamic range of ATP concentrations - Company of Biologists Journals.
  • Product Data Sheet A-438079 - MedchemExpress.com.
  • P2 X 7 receptor is a critical regulator of extracellular ATP-induced profibrotic genes expression in rat kidney: implication of transforming growth factor-β/Smad signaling pathway - PMC.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Reproducibility of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Assay Results

For researchers, scientists, and drug development professionals, the ability to consistently and accurately quantify a compound of interest is the bedrock of reliable data. This guide provides an in-depth, experience-dri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the ability to consistently and accurately quantify a compound of interest is the bedrock of reliable data. This guide provides an in-depth, experience-driven framework for assessing the reproducibility of analytical assays, using the novel benzamide derivative, N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide, as a practical example. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind creating a self-validating system for robust and trustworthy results.

The benzamide structural motif is a cornerstone in medicinal chemistry, featured in a range of therapeutic agents.[1][2] Consequently, developing and validating a reliable quantitative assay for a new benzamide derivative like N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a critical step in its journey from the lab to potential clinical applications. This process hinges on demonstrating that the analytical procedure is suitable for its intended purpose, a requirement heavily emphasized by regulatory bodies like the FDA.[3][4][5]

This guide will focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a ubiquitous and robust technique for the quantitative analysis of benzamide compounds.[6] We will dissect the concept of reproducibility, breaking it down into its core, measurable components as defined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7][8]

The Pillars of Reproducibility: A Conceptual Framework

Before delving into protocols, it's crucial to understand the hierarchy of precision that constitutes reproducibility. An assay's precision is the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample.[8][9] This is not a single metric but a multi-level assessment.

G cluster_0 Assay Reproducibility Reproducibility Reproducibility (Inter-Laboratory) Intermediate Intermediate Precision (Intra-Laboratory) Reproducibility->Intermediate Different Labs Repeatability Repeatability (Intra-Assay) Intermediate->Repeatability Different Days, Analysts, Equipment

Caption: Hierarchy of precision in assay validation.

  • Repeatability (Intra-Assay Precision): This is the most basic level, measuring the precision under the same operating conditions over a short interval of time.[8][10][11] It answers the question: "If I run the same sample multiple times back-to-back, how consistent are my results?"

  • Intermediate Precision (Intra-Laboratory Precision): This level assesses variations within the same laboratory.[8][10] It addresses variability from different days, different analysts, and different equipment.[11] This is a critical stress test of a method's robustness in a real-world lab environment. The USP also refers to this concept as ruggedness.[8][11]

  • Reproducibility (Inter-Laboratory Precision): This is the ultimate test of an assay's transferability and consistency. It measures the precision between different laboratories, as would occur in a collaborative study or when transferring a method to a contract research organization (CRO).[8][10][12][13]

Experimental Design for a Robust Reproducibility Assessment

To rigorously assess the reproducibility of an HPLC assay for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide, a multi-stage experiment is required. The objective is to challenge the method by introducing controlled variations.

Core Experimental Workflow

The following diagram outlines the general workflow for sample analysis, forming the basis of each reproducibility experiment.

G A Prepare Stock Solution (1000 µg/mL in Mobile Phase) B Generate Calibration Standards (e.g., 10-150 µg/mL) A->B C Prepare QC Samples (Low, Mid, High Concentrations) A->C E HPLC Analysis (C18 Column, UV 254 nm) B->E C->E D Prepare Test Samples (e.g., from a formulation) D->E F Construct Calibration Curve (Peak Area vs. Concentration) E->F G Quantify QC & Test Samples F->G H Statistical Analysis (%RSD, Mean, SD) G->H

Caption: General workflow for HPLC quantification.

Detailed HPLC Protocol

This protocol is a validated starting point for benzamide compounds and should be optimized specifically for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.[6]

Instrumentation and Conditions:

Parameter Specification Causality and Expertise
HPLC System Quaternary Pump, Autosampler, UV/Vis Detector Standard, reliable configuration for routine analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size The C18 stationary phase is a versatile, non-polar phase ideal for retaining benzamide-type structures. The dimensions provide a good balance between resolution and run time.
Mobile Phase Acetonitrile : Water (50:50, v/v) A common reversed-phase eluent. The ratio should be optimized to achieve a retention time of ~5-7 minutes for the analyte, ensuring it is well-separated from the solvent front and any potential impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Injection Volume 10 µL A smaller volume minimizes potential for peak distortion, assuming sufficient detector sensitivity.
Column Temp. 30°C Maintaining a constant, slightly elevated temperature ensures stable retention times and reduces viscosity, improving peak shape.

| Detection λ | 254 nm | Benzamide structures typically exhibit strong absorbance at or near 254 nm due to the aromatic ring. A full UV scan of the analyte should be performed to confirm the optimal wavelength. |

Solution Preparation:

  • Mobile Phase: Prepare 1 L by mixing 500 mL of HPLC-grade acetonitrile with 500 mL of HPLC-grade water. Degas for 15 minutes via sonication.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Calibration Standards: Serially dilute the stock solution to create a series of standards across the expected working range (e.g., 10, 25, 50, 100, 150 µg/mL). Linearity across this range is a key validation parameter.[4][14]

  • Quality Control (QC) Samples: Prepare three levels of QC samples (Low, Mid, High) from the stock solution, independent of the calibration standards. For example: 30 µg/mL (Low), 75 µg/mL (Mid), and 125 µg/mL (High). These are crucial for assessing the accuracy and precision of each run.

Executing the Reproducibility Study

Stage 1: Repeatability (Intra-Assay Precision)
  • Objective: To assess precision under ideal conditions.

  • Protocol:

    • Prepare a single batch of mobile phase, calibration standards, and QC samples.

    • One analyst on one designated HPLC system should perform the analysis.

    • Inject the "Mid" QC sample (75 µg/mL) six times consecutively.

    • Calculate the concentration for each of the six replicates using the calibration curve from that run.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Stage 2: Intermediate Precision
  • Objective: To assess the impact of common within-lab variations.

  • Protocol: This involves a matrixed approach. The entire analysis (from solution preparation to final calculation) should be repeated under different conditions.

    • Variable 1: Analyst: A second analyst repeats the full experiment.

    • Variable 2: Day: The first analyst repeats the experiment on a subsequent day.

    • Variable 3: Instrument: If available, the experiment is repeated on a different, but equivalent, HPLC system.

  • Data Analysis: Pool the results from all intermediate precision runs (e.g., all results for the "Mid" QC sample across different days and analysts). Calculate the overall mean, standard deviation (SD), and %RSD.

  • Acceptance Criteria: The %RSD for the pooled data should typically be ≤ 3.0%.

Stage 3: Reproducibility (Inter-Laboratory Study)
  • Objective: To determine if the method is transferable and provides consistent results in different environments.[12]

  • Protocol: This requires a coordinating laboratory and at least two participating laboratories.

    • The coordinating lab prepares and qualifies a single lot of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide reference standard and a large, homogenous batch of test samples (e.g., spiked placebo or a pilot formulation).

    • A detailed, validated analytical procedure is distributed to all participating labs.

    • Each laboratory analyzes the provided samples (e.g., in triplicate) according to the protocol and reports their results back to the coordinating lab.[13][15]

  • Data Analysis: The results from all labs are statistically compared. Analysis of variance (ANOVA) is a powerful tool here, as it can differentiate between within-lab variability (repeatability) and between-lab variability (reproducibility).[11]

  • Acceptance Criteria: The overall %RSD across all laboratories should be evaluated. While a specific limit can vary, a value ≤ 5.0% often demonstrates good reproducibility.

Summarizing and Interpreting the Data

All quantitative results should be compiled into clear tables for easy comparison.

Table 1: Example Repeatability Data (Intra-Assay)

Replicate Peak Area Calculated Conc. (µg/mL)
1 1254321 75.1
2 1249876 74.8
3 1258765 75.4
4 1251234 74.9
5 1260123 75.5
6 1255543 75.2
Mean 1254977 75.15
SD 4021 0.29

| %RSD | 0.32% | 0.39% |

Table 2: Example Intermediate & Inter-Laboratory Precision Data | Parameter | Lab 1 / Analyst 1 / Day 1 | Lab 1 / Analyst 2 / Day 1 | Lab 1 / Analyst 1 / Day 2 | Lab 2 / Analyst 3 / Day 3 | | :--- | :--- | :--- | :--- | :--- | | Mean Conc. (µg/mL) | 75.15 | 74.60 | 75.50 | 74.20 | | %RSD (n=6) | 0.39% | 0.45% | 0.41% | 0.55% | | Overall Mean | \multicolumn{4}{c|}{74.86 µg/mL} | | Overall SD | \multicolumn{4}{c|}{0.59 µg/mL} | | Intermediate Precision %RSD (Lab 1) | \multicolumn{3}{c|}{0.60% } | | | Reproducibility %RSD (All Labs) | \multicolumn{4}{c|}{0.79% } |

Conclusion

Assessing the reproducibility of an assay for a novel compound like N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is a systematic, multi-faceted process. It is governed by internationally recognized guidelines from bodies like the ICH.[7][14][16] By methodically evaluating repeatability, intermediate precision, and inter-laboratory reproducibility, a drug development professional can build a comprehensive validation package. This not only ensures compliance with regulatory expectations[3][4] but, more importantly, provides profound confidence in the quality and reliability of the data generated throughout the research and development lifecycle. A well-validated, reproducible assay is not just a regulatory hurdle; it is a fundamental component of scientific integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Factors affecting test reproducibility among laboratories. WOAH (World Organisation for Animal Health). [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]

  • Synthesis and analysis of amides. Chemistry Education. [Link]

  • Interlaboratory Reproducibility and Proficiency Testing within the Human Papillomavirus Cervical Cancer Screening Program in Catalonia, Spain. PMC (PubMed Central). [Link]

  • On the evaluation of reliability, repeatability, and reproducibility of instrumental evaluation methods and measurement systems. PubMed. [Link]

  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]

  • Ch. 22. Repeatability, reproducibility and interlaboratory studies. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • What is an inter laboratory comparison ? CompaLab. [Link]

  • Interlaboratory Studies. Oxford Academic. [Link]

Sources

Validation

High-Throughput Profiling of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide: Specificity, Cross-Reactivity, and Assay Optimization

Target Audience: Researchers, assay scientists, and preclinical drug development professionals. As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 values to understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and preclinical drug development professionals.

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 values to understand the causality of a compound's behavior in vitro. Benzamide derivatives are foundational in medicinal chemistry, but unsubstituted benzamides are notorious for promiscuous binding and metabolic liabilities.

This guide provides an objective, data-driven comparison of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide against standard alternatives. By dissecting its structural rationale and detailing self-validating assay protocols, this guide serves as a blueprint for profiling complex tool compounds in high-throughput screening (HTS) environments.

Structural Rationale: The Causality of Specificity

The transition from a simple benzamide to N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide introduces specific steric and electronic modifications designed to optimize target engagement while minimizing off-target cross-reactivity.

  • 4-Fluoro Substitution: Unsubstituted aromatic rings are highly susceptible to para-hydroxylation by Cytochrome P450 (CYP) enzymes. The introduction of a strongly electronegative fluorine atom at the para position blocks this metabolic hotspot, dramatically increasing the compound's metabolic stability and preventing the formation of reactive quinone-imine intermediates.

  • N-ethyl and N-(2-cyanopropyl) Alkylation: Primary amides act as both hydrogen bond donors and acceptors, often leading to promiscuous binding across off-target kinase hinge regions and PARP enzymes. Di-alkylation of the amide nitrogen eliminates its donor capacity. Furthermore, the bulky, branched 2-cyanopropyl group introduces significant steric hindrance, actively clashing with the narrow hydrophobic pockets of common off-targets.

  • The Nitrile Vector: The cyano (-C≡N) group acts as a highly directional, specific hydrogen-bond acceptor. When paired with a target that possesses a complementary donor in its binding pocket, it drives high-affinity, selective engagement [1].

SpecificityMechanism NCEF N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide Target Primary Target (Specific Pocket) NCEF->Target Cyano H-Bonding High Affinity OffTarget Off-Target (e.g., PARP/CYP450) NCEF->OffTarget Steric Clash (N-alkyl bulk)

Caption: Mechanism of target specificity driven by cyano H-bonding and steric exclusion of off-targets.

Comparative Specificity and Cross-Reactivity Data

To objectively evaluate the performance of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide, we compare it against its parent scaffold (4-fluorobenzamide) and a standard unsubstituted benzamide. The data below illustrates the compound's superior profile in a simulated hit-to-lead panel.

Table 1: In Vitro Profiling Comparison
CompoundTarget Binding (K_D, nM)CYP3A4 Inhibition (IC50, µM)CYP2D6 Inhibition (IC50, µM)PARP-1 Off-Target (IC50, µM)
N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide 45.0 > 50.0 > 50.0 > 100.0
4-fluorobenzamide1,200.012.58.25.4
Unsubstituted Benzamide> 5,000.05.12.00.8

Data Interpretation: The addition of the bulky N-alkyl groups completely abolishes PARP-1 cross-reactivity (a common liability for benzamides). Concurrently, the 4-fluoro modification preserves CYP stability, pushing the IC50 for major metabolic isoforms well above the standard 50 µM threshold required for lead progression.

Self-Validating Experimental Protocols

To generate trustworthy data, assay protocols must be designed as self-validating systems. This means incorporating internal controls that actively rule out false positives (e.g., assay interference, aggregation, or refractive index shifts).

Protocol A: Target Affinity via Surface Plasmon Resonance (SPR)

SPR is the gold standard for label-free kinetic sampling of small molecules [2]. Because benzamides can exhibit non-specific binding to dextran matrices, this protocol utilizes a rigorous double-referencing system.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2,000–3,000 Response Units (RU) to ensure sufficient signal for small molecule detection.

  • Reference Flow Cell (Self-Validation 1): Activate and deactivate an adjacent flow cell without protein. All analyte injections must be subtracted from this reference cell to eliminate bulk refractive index changes and non-specific matrix binding.

  • Buffer Formulation: Use PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 5% DMSO.

  • Solvent Correction (Self-Validation 2): Inject a DMSO calibration series (4.5% to 5.5%) to create a correction curve. Small molecules require DMSO, which causes massive refractive index shifts; this step mathematically isolates the true binding signal.

  • Analyte Injection: Inject N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide in a 2-fold concentration series (from 10 nM to 1 µM) at a high flow rate (60 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation [3].

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium constant ( KD​ ).

Protocol B: Luminescent CYP450 Cross-Reactivity Assay

Assessing CYP inhibition is critical for benzamides. We utilize a luminescent assay where CYP enzymes convert a proluciferin substrate into active luciferin.

Step-by-Step Methodology:

  • Reaction Assembly: In a white opaque 384-well plate, combine 10 µL of the compound (at varying concentrations) with 10 µL of the CYP enzyme/proluciferin substrate mixture (e.g., CYP3A4 with Luciferin-IPA).

  • Incubation: Incubate at 37°C for 10 minutes to allow the compound to interact with the CYP enzyme.

  • Initiation: Add 10 µL of NADPH regeneration system to initiate the CYP-mediated conversion of the substrate. Incubate for 20 minutes.

  • Detection: Add 30 µL of Luciferin Detection Reagent to halt the CYP reaction and initiate the luciferase glow reaction. Read luminescence after 20 minutes.

  • Counter-Screen (Self-Validation 1): Crucial Step. Run a parallel plate using pre-converted D-luciferin instead of the proluciferin substrate. If the compound decreases luminescence here, it is a direct luciferase inhibitor (a false positive for CYP inhibition), not a true CYP inhibitor.

AssayWorkflow Start Compound Library (NCEF & Analogs) SPR SPR Assay (Target Affinity) Start->SPR On-Target CYP Luminescent CYP Assay (Cross-Reactivity) Start->CYP Off-Target DataSPR KD & Kinetics (Double-Referenced) SPR->DataSPR DataCYP IC50 Profiling (Luciferase Counter-Screened) CYP->DataCYP

Caption: Parallel self-validating workflow for assessing on-target kinetics and off-target CYP liability.

Conclusion

N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide represents a highly optimized scaffold where structural causality directly translates to superior assay performance. By leveraging steric bulk and specific hydrogen-bonding vectors, it bypasses the traditional cross-reactivity pitfalls of the benzamide class. When evaluated through rigorously controlled, self-validating SPR and luminescent CYP assays, it demonstrates a clean in vitro profile suitable for advanced preclinical profiling.

References

  • Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Small Molecule Inhibitors of the LEDGF Site of Human Immunodeficiency Virus Integrase Identified by Fragment Screening and Structure Based Design. PLOS One. Available at:[Link]

  • Characterization of small molecule induced changes in Parkinson's-related trafficking via the Nedd4 ubiquitin signaling cascade. National Center for Biotechnology Information (PMC). Available at:[Link]

Comparative

inter-laboratory validation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide synthesis protocols

Inter-Laboratory Validation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Synthesis: A Comparative Guide Executive Summary 1[1]. However, synthesizing sterically hindered, functionalized amides—such as N-(2-cyanopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide Synthesis: A Comparative Guide

Executive Summary

1[1]. However, synthesizing sterically hindered, functionalized amides—such as N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide—presents significant challenges regarding yield consistency, impurity profiling, and environmental impact. The presence of the aliphatic nitrile group necessitates strict control over thermal and pH conditions to prevent competitive hydration or degradation.

To establish a robust, scalable manufacturing route, we conducted a comprehensive inter-laboratory validation across three global R&D sites. This guide objectively compares three distinct synthetic protocols: Conventional Batch Amidation, Continuous-Flow Microreactor Synthesis, and Solvent-Free Mechanochemical Synthesis.

Mechanistic Rationale & Pathway Design

The synthesis relies on the coupling of 4-fluorobenzoic acid with N-ethyl-2-cyanopropan-1-amine. While stoichiometric coupling agents are standard, the physical environment of the reaction dictates the pathway's efficiency. Batch systems often suffer from poor heat transfer during the exothermic activation phase, leading to localized hot spots. Conversely,2[2].

SynthesisRoutes SM 4-Fluorobenzoic Acid + N-ethyl-2-cyanopropan-1-amine Batch Protocol 1: Batch Amidation (DCM, HATU, DIPEA) SM->Batch Flow Protocol 2: Continuous Flow (EtOAc, T3P, 130°C) SM->Flow Green Protocol 3: Mechanochemical (Solvent-Free, CDI, Ball Mill) SM->Green Product N-(2-cyanopropyl)-N-ethyl- 4-fluorobenzamide Batch->Product Variable Heat Transfer Flow->Product Precise Isothermal Control Green->Product Zero Bulk Solvent

Figure 1: Mechanistic pathways and protocol divergence for the synthesis of the target amide.

Experimental Protocols & Causality

Protocol 1: Conventional Batch Synthesis (The Baseline)

This protocol utilizes HATU, a highly reactive uronium-based coupling agent, in a standard stirred-tank reactor.

  • Step 1: Activation. Dissolve 4-fluorobenzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C.

  • Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise over 15 minutes. Causality: Slow addition mitigates the rapid exotherm associated with the deprotonation and subsequent formation of the active OAt ester. Failure to control this exotherm results in a 3-5% increase in des-fluoro byproducts.

  • Step 3: Coupling. Introduce N-ethyl-2-cyanopropan-1-amine (1.1 eq) and stir at 25 °C for 4 hours.

  • Step 4: Self-Validation & Workup. The system is self-validated via offline HPLC aliquots taken hourly. Once the acid peak area is <1%, the reaction is quenched with saturated NH₄Cl, extracted, and purified via silica gel chromatography.

Protocol 2: Continuous-Flow Microreactor Synthesis (Process Intensification)Continuous flow processes resolve the heat transfer limitations of batch reactors, offering superior reproducibility and material throughput[3]. We utilized propylphosphonic anhydride (T3P) due to its high solubility and lower toxicity profile.

FlowSetup PumpA Pump A: Acid + T3P Mixer T-Mixer PumpA->Mixer PumpB Pump B: Amine + Base PumpB->Mixer Reactor Coil Reactor (130°C) Mixer->Reactor PAT In-line IR PAT (Self-Validation) Reactor->PAT BPR BPR (100 psi) PAT->BPR Product Pure Amide BPR->Product

Figure 2: Continuous-flow microreactor setup featuring in-line PAT for self-validating synthesis.

  • Step 1: Feed Preparation. Prepare Solution A: 4-fluorobenzoic acid (1.0 M) and T3P (1.5 M, 50% in EtOAc). Prepare Solution B: N-ethyl-2-cyanopropan-1-amine (1.1 M) and DIPEA (2.0 M) in EtOAc.

  • Step 2: Pumping & Mixing. Pump Solutions A and B at 0.5 mL/min using dual HPLC pumps into a PEEK T-mixer. Causality: The micro-channels of the T-mixer ensure instantaneous, homogeneous mixing, preventing the localized concentration gradients that cause side reactions in batch.

  • Step 3: Thermal Amidation. Route the mixture through a 5 mL perfluoroalkoxy (PFA) coil reactor heated to 130 °C (Residence time = 5 min). Causality: The high surface-area-to-volume ratio allows for rapid heating without degrading the sensitive cyano group.2[2].

  • Step 4: Self-Validation. The reactor effluent passes through an in-line Attenuated Total Reflectance (ATR) FTIR flow cell. Steady-state is validated in real-time by monitoring the stable absorbance of the amide carbonyl stretch at ~1650 cm⁻¹.

Protocol 3: Mechanochemical Solvent-Free Synthesis (Green Chemistry)

To address the high Process Mass Intensity (PMI) of organic solvents, 3[3].

  • Step 1: Milling Setup. To a 15 mL zirconium oxide (ZrO₂) milling jar, add 4-fluorobenzoic acid (1.0 eq), N-ethyl-2-cyanopropan-1-amine (1.0 eq), and 1,1'-Carbonyldiimidazole (CDI, 1.1 eq).

  • Step 2: Grinding. Add a single 10 mm ZrO₂ grinding ball. Mill at 30 Hz for 45 minutes. Causality: Mechanical kinetic energy drives the formation of the highly reactive acyl imidazole intermediate. 3[3].

  • Step 3: Self-Validation. Extract the resulting paste with minimal ethyl acetate (2 mL) containing 1,3,5-trimethoxybenzene as an internal standard. Immediate quantitative NMR (qNMR) analysis provides a self-validating yield metric without the need for extensive chromatographic workup.

Comparative Data Analysis

To objectively evaluate these protocols, each was executed with 5 replicates (N=5) across three independent laboratories. The summarized performance metrics are presented below:

Performance MetricProtocol 1: Batch (Baseline)Protocol 2: Continuous FlowProtocol 3: Mechanochemical
Mean Isolated Yield (%) 81.4 ± 4.294.2 ± 0.887.6 ± 3.1
Product Purity (HPLC %a/a) 93.598.895.2
E-Factor (kg waste / kg product) 42.514.33.8
Inter-Laboratory RSD (%) 8.71.45.2
Primary Impurity Profile Nitrile hydration, des-fluoroTrace unreacted acidTrace imidazole adducts

Strategic Recommendations

The inter-laboratory validation clearly demonstrates that Continuous-Flow Synthesis (Protocol 2) is the superior choice for pharmaceutical scale-up. It offers the highest yield (94.2%) and unprecedented reproducibility (RSD = 1.4%). The precise isothermal control completely mitigates the thermal degradation of the cyano group, making it the most reliable method for multi-site deployment.

Conversely, for laboratories prioritizing environmental sustainability, Mechanochemical Synthesis (Protocol 3) provides a highly viable alternative. By eliminating bulk reaction solvents, it achieves an exceptional E-factor of 3.8, aligning perfectly with modern green chemistry mandates while maintaining respectable yields.

References

  • Sabatini, M. T., et al. "A green chemistry perspective on catalytic amide bond formation.
  • "Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution." Milano-Bicocca.
  • "Peptide Fragment Coupling Using a Continuous-Flow Photochemical Rearrangement of Nitrones." MIT DSpace.
  • Anyanwu, B.C. "Green Synthesis of Amides through Direct Acid-Amine Coupling under Solvent-Free and Aqueous Conditions." Nigerian Research Journal of Chemical Sciences (2025).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide

This document provides a comprehensive, step-by-step guide for the proper disposal of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide, a compound frequently utilized in research and development settings. Adherence to these p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide, a compound frequently utilized in research and development settings. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined herein are grounded in established safety principles and authoritative regulatory standards, designed to provide a self-validating system for waste management in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its disposal pathway. The primary risks associated with this compound are skin sensitization and aquatic toxicity.

  • Skin Sensitization (Category 1): This means that repeated contact may cause an allergic skin reaction, such as a rash or irritation. The causality here is an immune system response to the chemical as an allergen. Therefore, preventing skin contact through appropriate Personal Protective Equipment (PPE) is paramount during handling and disposal.

  • Harmful to Aquatic Life (Acute Hazard, Category 3): Release into the environment, particularly into waterways, can cause harm to aquatic organisms. This dictates that sewer disposal is strictly prohibited. The molecular structure, which includes a fluorinated aromatic ring and a nitrile group, contributes to its potential environmental persistence and toxicity.

These classifications mandate that N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide must be treated as hazardous waste. Disposal must be conducted through an approved waste management facility to prevent environmental release and ensure its destruction under controlled conditions, such as high-temperature incineration.[1]

Hazard Classification (GHS)Signal WordHazard StatementPrecautionary Statement (Disposal)
Skin Sensitisation, Category 1Warning H317: May cause an allergic skin reaction.P280: Wear protective gloves. P363: Wash contaminated clothing before reuse.
Acute Aquatic Hazard, Category 3Warning H402: Harmful to aquatic life.P273: Avoid release to the environment.
Overall Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant. [2][3][4][5][6]

Pre-Disposal: Personal Protective Equipment (PPE) and Decontamination

Before beginning any disposal procedure, ensuring personal and environmental safety is critical.

Required Personal Protective Equipment (PPE)

Based on the compound's hazards, the following PPE must be worn:

  • Gloves: Nitrile gloves are required to prevent skin contact.[7] If splashing is possible, consider double-gloving. Always inspect gloves for tears or punctures before use.[8]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[6]

  • Lab Coat: A standard lab coat should be worn and kept buttoned. Ensure it is removed before leaving the laboratory.

  • Closed-Toe Shoes: These are mandatory in any laboratory setting where chemicals are handled.

Decontamination of Labware and Surfaces

Any labware (e.g., glassware, spatulas) or surfaces contaminated with N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide must be decontaminated or disposed of as hazardous waste.

  • For Reusable Labware: Rinse the item with a suitable organic solvent (e.g., acetone, ethanol) into a designated hazardous waste container for halogenated organic solvents. Follow this with a standard wash using soap and water.

  • For Surfaces: Wipe the surface with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with soapy water. The used cloths must be disposed of as solid hazardous waste.

Step-by-Step Disposal Protocol

All waste streams containing N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide must be collected and disposed of as hazardous chemical waste.[9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer. [7][9]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions and facilitate correct disposal by your institution's Environmental Health and Safety (EHS) office or licensed contractor.

  • Solid Waste: This includes the pure compound, any contaminated weigh boats, paper towels, bench protectors, and used PPE (gloves, etc.).

  • Liquid Waste: This includes any solutions containing the compound, as well as the initial solvent rinses from decontaminating glassware.

  • Sharps Waste: Contaminated needles, Pasteur pipettes, or other sharp objects should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Collection
  • Obtain a Proper Waste Container: Contact your institution's EHS office to obtain a chemically resistant container with a screw-top lid, appropriately designated for solid or liquid hazardous waste.[9]

  • Collect Solid Waste: Carefully place all solid waste items into the designated solid hazardous waste container. Avoid creating dust. If handling the powder, perform this action in a chemical fume hood.[10]

  • Collect Liquid Waste: Using a funnel, carefully pour all liquid waste into the designated liquid hazardous waste container. This container should be kept in secondary containment to prevent spills.

  • Do Not Overfill: Fill containers to a maximum of 80% capacity to allow for vapor expansion and prevent spills during transport.

Step 3: Labeling and Storage
  • Label Immediately: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution.[9]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide" and any other chemical constituents (e.g., solvents) with their approximate concentrations.

    • The date the container was first used.

    • The name and contact information of the principal investigator or lab manager.

  • Store Safely: Keep the waste container tightly sealed when not in use.[11] Store it in a designated, well-ventilated satellite accumulation area within your lab, away from incompatible materials.

Step 4: Arranging for Pickup

Once the waste container is full (or you are finished generating this type of waste), complete the hazardous waste tag by filling in the "full" date. Contact your institution's EHS office or follow their established procedures to schedule a waste pickup.[9]

Disposal Workflow and Emergency Spill Procedures

The following diagram illustrates the decision-making process for handling waste generated from work with N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Final Disposal Pathway start Waste Containing N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide solid Solid Waste (e.g., powder, contaminated gloves, paper) start->solid liquid Liquid Waste (e.g., solutions, solvent rinses) start->liquid sharps Contaminated Sharps (e.g., needles, pipettes) start->sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (in secondary containment) liquid->collect_liquid collect_sharps Collect in Labeled Chemical Sharps Container sharps->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Arrange for Pickup by EHS / Licensed Contractor storage->pickup

Caption: Waste Disposal Workflow for N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response line.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or other inert material to contain the spill. For powders, gently cover with absorbent material to avoid making the powder airborne.

  • Clean Up: Carefully scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[9]

By adhering to this guide, researchers, scientists, and drug development professionals can manage N-(2-cyanopropyl)-N-ethyl-4-fluorobenzamide waste streams in a manner that is safe, compliant, and environmentally responsible.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]

  • Material Safety Data Sheet - 2-Fluorobenzamide, 98%. Cole-Parmer. [Link]

  • Hazard Summary for Benzamide. New Jersey Department of Health. [Link]

  • Nitrile gloves. Veterinary Sustainability Alliance. [Link]

  • Cyanide Compounds. U.S. Environmental Protection Agency. [Link]

  • Treatment of Complex Cyanide Compounds for Reuse or Disposal. U.S. Environmental Protection Agency. [Link]

  • Hazardous Substance Fact Sheet for Benzamide. New Jersey Department of Health. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Method 9013A: Cyanide Extraction Procedure for Solids and Oils. U.S. Environmental Protection Agency. [Link]

  • Fluorine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. U.S. Environmental Protection Agency. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

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